MRT 68601 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O2.ClH/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31;/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBHGYDEKISHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022530 | |
| Record name | MRT-68601 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190377-79-7 | |
| Record name | MRT-68601 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
MRT 68601 Hydrochloride: A Technical Guide to a Potent TBK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT 68601 hydrochloride is a potent and specific small molecule inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) that plays a crucial role in innate immunity, inflammatory signaling, and cell survival pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on key cellular processes such as autophagy and non-canonical NF-κB signaling. Detailed experimental protocols and quantitative data are presented to support its use as a research tool in oncology and immunology.
Chemical and Physical Properties
This compound is a synthetic compound with the following properties:
| Property | Value |
| IUPAC Name | N-(3-((5-cyclopropyl-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide hydrochloride |
| Molecular Formula | C₂₅H₃₅ClN₆O₂ |
| Molecular Weight | 487.04 g/mol [1] |
| CAS Number | 1962928-25-1[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
| Purity | ≥98% (HPLC) |
Mechanism of Action: Inhibition of TBK1 Kinase Activity
This compound exerts its biological effects through the direct inhibition of the serine/threonine kinase activity of TBK1.
Target Specificity and Potency
This compound is a highly potent inhibitor of TBK1 with a reported IC50 of 6 nM in in vitro kinase assays.[1][2] It also demonstrates inhibitory activity against the closely related kinase IKKε. The selectivity profile against other kinases is a critical aspect of its utility as a specific research tool.
| Kinase Target | IC50 (nM) | Reference |
| TBK1 | 6 | [1][2] |
| IKKε | 19-160 | [3] |
Signaling Pathway Modulation
By inhibiting TBK1, this compound modulates downstream signaling pathways critical for cancer cell survival and immune responses. These include the non-canonical NF-κB pathway and autophagy.
Impact on Cellular Processes
Inhibition of Autophagy
In certain cancer cells, particularly non-small cell lung cancer (NSCLC) with KRAS mutations, there is a dependency on basal autophagy for survival. TBK1 is a key driver of this pro-survival autophagy.[4][5] this compound has been shown to inhibit the formation of autophagosomes in these cells.[1][2]
-
Effect: Reduction in the formation of both early autophagic vesicles and late-stage autolysosomes.[5][6]
-
Mechanism: Inhibition of TBK1 kinase activity prevents the necessary signaling cascade for autophagosome initiation.[5][6]
Modulation of Non-Canonical NF-κB Signaling
The non-canonical NF-κB pathway is crucial for the regulation of inflammation, immunity, and cell survival. TBK1 can contribute to the activation of this pathway. This compound has been demonstrated to suppress the nuclear translocation of RelB, a key component of the non-canonical NF-κB pathway.[5][7]
-
Mechanism: Inhibition of TBK1 disrupts the signaling cascade that leads to the processing of p100 to p52 and the subsequent nuclear translocation of RelB/p52 heterodimers.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro TBK1 Kinase Inhibition Assay
This protocol is adapted from standard kinase assay methodologies to determine the IC50 of this compound against TBK1.
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing the TBK1 enzyme and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Autophagy Flux Assay in Lung Cancer Cells
This protocol describes the measurement of autophagy flux using tandem fluorescent-tagged LC3 (tf-LC3) in A549 lung cancer cells treated with this compound.
Materials:
-
A549 cells stably expressing tf-LC3 (e.g., mCherry-EGFP-LC3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (in DMSO)
-
Chloroquine (B1663885) (CQ) or Bafilomycin A1 (lysosomal inhibitors)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed A549-tf-LC3 cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).
-
Allow cells to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or DMSO for 24 hours.[7] A parallel set of wells should be co-treated with a lysosomal inhibitor like chloroquine (e.g., 5 µM) for the last 2-4 hours of the incubation to block autophagosome degradation.[7]
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using a fluorescence microscope, capturing both the mCherry (red) and EGFP (green) signals.
-
Quantify the number of red puncta (autolysosomes) and yellow (red + green) puncta (autophagosomes) per cell.
-
A decrease in the number of both yellow and red puncta in the presence of this compound, even with lysosomal inhibition, indicates a blockage of autophagosome formation.
Western Blot for Nuclear Translocation of RelB
This protocol outlines the procedure to assess the effect of this compound on the nuclear localization of the NF-κB subunit RelB.
Materials:
-
A549 cells
-
This compound (in DMSO)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-RelB, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat A549 cells with this compound (e.g., 10 µM) or DMSO overnight.[7]
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against RelB, Lamin B1, and GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the RelB band intensity in the nuclear fraction of this compound-treated cells compared to the control indicates inhibition of RelB nuclear translocation.
Visualizations
Signaling Pathway of this compound Action
Caption: MRT 68601 inhibits TBK1, blocking pro-survival autophagy and non-canonical NF-κB signaling.
Experimental Workflow for Autophagy Flux Assay
Caption: Workflow for assessing autophagy flux using tandem fluorescent LC3.
Logical Relationship in Non-Canonical NF-κB Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TBK1 kinase addiction in lung cancer cells is mediated via autophagy of Tax1bp1/Ndp52 and non-canonical NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]
- 7. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]
MRT68601 Hydrochloride: A Potent Inhibitor of TBK1 Kinase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MRT68601 hydrochloride is a potent and selective small molecule inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) that plays a critical role in the innate immune response, autophagy, and cell survival signaling pathways. Dysregulation of TBK1 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of MRT68601, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Data Presentation: Kinase Inhibition Profile of MRT68601
The inhibitory activity of MRT68601 hydrochloride is most potent against TBK1, with a reported half-maximal inhibitory concentration (IC50) of 6 nM.[1][2] The compound also exhibits significant activity against the closely related kinase IKKε. The selectivity of MRT68601 has been evaluated against a panel of other kinases, demonstrating a favorable selectivity profile.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TBK1 |
| TBK1 | 6 | 1 |
| IKKε | 27 | 4.5 |
| MARK3 | 63 | 10.5 |
| NUAK1 | >1000 | >167 |
| IKKα | >1000 | >167 |
| IKKβ | >1000 | >167 |
| PI3K (α,β,γ,δ) | >1000 | >167 |
| mTOR | >1000 | >167 |
Table 1: Kinase selectivity profile of MRT68601. Data compiled from publicly available sources.
Signaling Pathways Modulated by MRT68601
TBK1 is a central kinase that integrates signals from various upstream pathways to regulate downstream cellular processes. MRT68601, by inhibiting TBK1, can modulate these critical signaling cascades.
Experimental Protocols
Determination of TBK1 IC50 using an In Vitro Kinase Assay
This protocol describes a representative method for determining the IC50 value of MRT68601 against TBK1 using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
1. Materials:
-
Recombinant human TBK1 enzyme
-
Myelin Basic Protein (MBP) or other suitable TBK1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
MRT68601 hydrochloride
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
2. Reagent Preparation:
-
TBK1 Enzyme: Thaw on ice and dilute to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate/ATP Mix: Prepare a solution containing the TBK1 substrate (e.g., MBP) and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for TBK1.
-
MRT68601 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions of MRT68601: Perform serial dilutions of the MRT68601 stock solution in DMSO to create a range of concentrations for the dose-response curve. Further dilute these in Kinase Assay Buffer to the final desired concentrations.
3. Assay Procedure:
-
Add a small volume (e.g., 2.5 µL) of the serially diluted MRT68601 or DMSO (for vehicle control) to the wells of the assay plate.
-
Add the diluted TBK1 enzyme solution (e.g., 2.5 µL) to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the Substrate/ATP mix (e.g., 5 µL) to all wells.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Terminate the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
4. Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the MRT68601 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.
Conclusion
MRT68601 hydrochloride is a valuable research tool for investigating the biological functions of TBK1. Its potency and selectivity make it suitable for in vitro and in cell-based assays to probe the role of TBK1 in various signaling pathways. The experimental protocols and workflow provided in this guide offer a framework for the accurate characterization of MRT68601 and other kinase inhibitors. Further research into the therapeutic potential of TBK1 inhibition is warranted, and MRT68601 serves as a critical compound in these endeavors.
References
An In-depth Technical Guide to the Downstream Targets of MRT68601 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) that plays a critical role in innate immunity, autophagy, and cell survival signaling. Dysregulation of TBK1 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the known downstream targets of MRT68601, detailing its mechanism of action and the subsequent effects on key signaling pathways. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes complex signaling cascades to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
MRT68601 is a small molecule inhibitor that specifically targets the ATP-binding pocket of TBK1, thereby preventing its kinase activity. With a half-maximal inhibitory concentration (IC50) of 6 nM, MRT68601 demonstrates high potency. Its primary downstream effects are the modulation of autophagy and the non-canonical nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting TBK1, MRT68601 disrupts the phosphorylation of key substrates involved in these pathways, leading to a cascade of cellular events that can influence cell fate. This guide will delve into the specifics of these downstream effects, providing the scientific community with a detailed understanding of MRT68601's molecular mechanism of action.
Core Downstream Signaling Pathways
The inhibitory action of MRT68601 on TBK1 directly impacts two major signaling pathways: Autophagy and the Non-Canonical NF-κB Pathway.
Autophagy Regulation
Autophagy is a cellular process responsible for the degradation of damaged organelles and long-lived proteins. TBK1 is a key regulator of this process, particularly in the context of selective autophagy. One of its critical functions is the phosphorylation of the autophagy receptor p62/SQSTM1 at serine 403 (S403).[1][2] This phosphorylation event enhances the affinity of p62 for ubiquitinated cargo, facilitating its delivery to the autophagosome for degradation.[1][3]
Non-Canonical NF-κB Pathway
The non-canonical NF-κB pathway is crucial for the development and maintenance of lymphoid organs and B-cell maturation. A key step in this pathway is the processing of the NF-κB2 precursor protein, p100, to its active form, p52. This process is dependent on the activation of IKKα, which is, in turn, regulated by upstream kinases, including TBK1 in certain contexts. The resulting p52 subunit forms a heterodimer with RelB, which then translocates to the nucleus to regulate gene expression.
Inhibition of TBK1 by MRT68601 has been shown to suppress the nuclear translocation of RelB, a key event in the non-canonical NF-κB pathway.[4] This suggests that MRT68601 disrupts the signaling cascade leading to RelB activation and its subsequent movement into the nucleus.
Quantitative Data on Downstream Target Modulation
The following tables summarize the available quantitative data on the modulation of downstream targets by TBK1 inhibitors, including MRT68601.
| Target Protein | Phosphorylation Site | Inhibitor | Cell Line | Quantitative Effect | Reference |
| p62/SQSTM1 | Ser403 | TBK1 inhibition (general) | Various | Decreased phosphorylation | [1][2] |
| RelB | (Nuclear Translocation) | MRT68601 (10 µM) | A549 | ~50% reduction in nuclear RelB | [4] |
| Raptor | Ser877 | AZ-5E (5 µM) | A549 | Decreased phosphorylation | [5] |
| Syntenin-1 | S6 | GSK8612 | HEK293T | Band shift reversed | [6] |
Table 1: Quantitative Effects of TBK1 Inhibitors on Downstream Targets
Detailed Experimental Protocols
In Vitro TBK1 Kinase Assay
This protocol is adapted for testing the inhibitory effect of MRT68601 on TBK1 kinase activity.
Materials:
-
Recombinant active TBK1
-
Substrate (e.g., recombinant IRF3 or a generic kinase substrate like myelin basic protein)
-
MRT68601 hydrochloride
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods)
-
ADP-Glo™ Kinase Assay Kit (for non-radioactive detection)
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant TBK1, and the chosen substrate.
-
Add varying concentrations of MRT68601 hydrochloride to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, include [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction. For radioactive assays, this can be done by adding SDS-PAGE loading buffer. For the ADP-Glo™ assay, follow the kit instructions to add the ADP-Glo™ Reagent.
-
Analyze the results. For radioactive assays, separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography. For the ADP-Glo™ assay, measure the luminescent signal, which is proportional to the amount of ADP produced and thus kinase activity.
-
Calculate the IC50 value of MRT68601 by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Autophagy Flux Assay
This protocol measures the effect of MRT68601 on the degradation of autophagic cargo.
Materials:
-
Cells stably expressing a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3)
-
MRT68601 hydrochloride
-
Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Cell culture medium and supplements
-
Fluorescence microscope or flow cytometer
Procedure:
-
Plate the mRFP-GFP-LC3 expressing cells and allow them to adhere overnight.
-
Treat the cells with MRT68601 at various concentrations for a desired period (e.g., 6-24 hours). Include a vehicle control.
-
In the last 2-4 hours of the MRT68601 treatment, add an autophagy inhibitor (e.g., Bafilomycin A1) to a subset of the wells. This will block the fusion of autophagosomes with lysosomes, causing an accumulation of autophagosomes.
-
Fix the cells and visualize them using a fluorescence microscope.
-
Quantify the number of GFP-positive (autophagosomes) and mRFP-positive (autophagosomes and autolysosomes) puncta per cell. In the presence of an autophagy inhibitor, an increase in GFP puncta indicates an accumulation of autophagosomes due to blocked degradation. A decrease in the accumulation of GFP puncta in MRT68601-treated cells compared to control cells (both in the presence of the lysosomal inhibitor) would indicate an inhibition of autophagosome formation.
-
Alternatively, the cells can be analyzed by flow cytometry to quantify the GFP and mRFP fluorescence intensity.
Western Blot for p100/p52 Processing
This protocol is to assess the impact of MRT68601 on the processing of NF-κB2 p100 to p52.
Materials:
-
Cell line of interest
-
MRT68601 hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against NF-κB2 p100/p52
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with MRT68601 at the desired concentration and for the appropriate time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against NF-κB2 p100/p52. This antibody should recognize both the full-length p100 and the processed p52 fragment.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for p100 and p52. A change in the ratio of p52 to p100 in MRT68601-treated cells compared to control cells will indicate an effect on p100 processing.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Downstream signaling pathways affected by MRT68601.
Experimental Workflows
Caption: Workflow for an in vitro TBK1 kinase assay.
Caption: Workflow for an autophagy flux assay.
Conclusion
MRT68601 hydrochloride is a valuable research tool for elucidating the complex roles of TBK1 in cellular signaling. Its potent and selective inhibition of TBK1 allows for the precise dissection of downstream pathways, primarily autophagy and non-canonical NF-κB signaling. This technical guide provides a foundational understanding of these downstream effects, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular mechanisms. Further research, particularly quantitative phosphoproteomic studies using MRT68601, will undoubtedly uncover additional downstream targets and provide a more comprehensive picture of TBK1's role in health and disease, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. Quantitative phosphoproteomics reveals the role of the AMPK plant ortholog SnRK1 as a metabolic master regulator under energy deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine 403 phosphorylation of p62/SQSTM1 regulates selective autophagic clearance of ubiquitinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of syntenin-1 by TBK1 promotes proliferation and migration of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
MRT68601 Hydrochloride: A Technical Guide to its Effects on the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRT68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This technical guide provides an in-depth analysis of the mechanism of action of MRT68601 on the NF-κB signaling pathway. Primarily, MRT68601 exerts its inhibitory effects on the non-canonical NF-κB pathway, which is dependent on TBK1/IKKε activity. Its role in the canonical NF-κB pathway, particularly in response to inflammatory cytokines like TNF-α, appears to be minimal. This document details the signaling pathways affected, presents quantitative data on inhibitor potency, and provides comprehensive experimental protocols for studying the effects of MRT68601.
Introduction to the NF-κB Pathway and the Role of TBK1/IKKε
The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. Its activity is tightly controlled by two major signaling pathways: the canonical and non-canonical pathways.
-
Canonical NF-κB Pathway: Typically activated by pro-inflammatory cytokines such as TNF-α, this pathway involves the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO. The IKK complex phosphorylates the inhibitor of κBα (IκBα), leading to its ubiquitination and proteasomal degradation. This allows the p50/RelA (p65) heterodimer to translocate to the nucleus and activate gene transcription.
-
Non-Canonical NF-κB Pathway: This pathway is activated by a subset of TNF receptor superfamily members and relies on the activation of NF-κB-inducing kinase (NIK) and IKKα. It results in the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers.
TBK1 and its homolog IKKε are non-canonical IκB kinases. They are crucial for the production of type I interferons in response to viral infections through the phosphorylation of the transcription factor IRF3.[1] Additionally, TBK1 has been implicated in the non-canonical NF-κB pathway and autophagy.[2] While some studies have suggested a potential role for TBK1 in the canonical pathway through the phosphorylation of IκBα and RelA, its primary and most well-established role lies outside of the classical TNF-α-induced canonical NF-κB activation.[3]
Mechanism of Action of MRT68601 Hydrochloride
MRT68601 is a small molecule inhibitor that potently targets the ATP-binding pocket of TBK1 and IKKε.[4] Its primary mechanism of action in the context of NF-κB signaling is the suppression of the non-canonical pathway.
Inhibition of the Non-Canonical NF-κB Pathway
MRT68601 has been shown to effectively inhibit the nuclear localization of the RelB subunit of NF-κB.[2] This is a key step in the non-canonical pathway, which is often constitutively active in certain cancer cells and is dependent on TBK1 activity. By inhibiting TBK1, MRT68601 prevents the downstream signaling events that lead to RelB activation and its subsequent effects on gene expression.
Effect on the Canonical NF-κB Pathway
Current evidence suggests that MRT68601 has a minimal direct effect on the canonical NF-κB pathway, especially when activated by TNF-α. Studies using the closely related TBK1/IKKε inhibitor, MRT67307, which is highly selective for TBK1/IKKε over IKKα and IKKβ, have shown that it does not significantly suppress TNF-α-induced IκBα phosphorylation.[5][6] In fact, the absence of TBK1/IKKε has been observed to potentially lead to a slight increase in IκBα phosphorylation in response to TNF-α.[6][7] This indicates that TBK1/IKKε are not the primary kinases responsible for IκBα phosphorylation in the TNF-α signaling cascade and may even play a minor negative regulatory role. Therefore, MRT68601 is not expected to be a potent inhibitor of TNF-α-induced canonical NF-κB activation.
Quantitative Data
The following table summarizes the inhibitory potency of MRT68601 and a related compound, MRT67307, against key kinases in the NF-κB pathway.
| Compound | Target Kinase | IC50 | Assay Conditions | Reference |
| MRT68601 | TBK1 | 6 nM | In vitro kinase assay | [4] |
| MRT67307 | TBK1 | 19 nM | In vitro kinase assay (0.1 mM ATP) | [5] |
| IKKε | 160 nM | In vitro kinase assay (0.1 mM ATP) | [5] | |
| IKKα | >10 µM | In vitro kinase assay | [5] | |
| IKKβ | >10 µM | In vitro kinase assay | [5] |
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathways and the Action of MRT68601
Caption: NF-κB signaling pathways and the inhibitory action of MRT68601.
Experimental Workflow for Assessing MRT68601 Activity
References
- 1. researchgate.net [researchgate.net]
- 2. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TBK1 and IKKε prevent TNF-induced cell death by RIPK1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
The Dual-Edged Sword of Cellular Defense: A Technical Guide to TBK1 Kinase Addiction and Its Therapeutic Targeting by MRT68601 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
TANK-Binding Kinase 1 (TBK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune response, autophagy, and cell proliferation.[1] Its dysregulation has been increasingly implicated in the pathogenesis of various cancers, leading to a state of "kinase addiction" where cancer cells become dependent on TBK1 signaling for their survival and growth.[2][3][4] This dependency presents a promising therapeutic window for targeted cancer therapy. This technical guide provides an in-depth exploration of TBK1 kinase addiction, the mechanism of action of the potent TBK1 inhibitor MRT68601 hydrochloride, and detailed experimental protocols for studying this phenomenon.
The TBK1 Signaling Nexus
TBK1 functions as a central node in several signaling pathways crucial for cellular homeostasis and defense.[5] Its activation is triggered by various stimuli, including pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines.[6][7] Upon activation, TBK1 phosphorylates a range of downstream substrates, leading to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which are essential for antiviral and inflammatory responses.[7][8]
Furthermore, TBK1 is intricately linked to the process of autophagy, a cellular recycling mechanism that can either promote cell survival or induce cell death depending on the context.[2][6] In certain cancer cells, particularly those with KRAS mutations, constitutive activation of TBK1-mediated autophagy is essential for maintaining cellular metabolism and survival, a phenomenon termed "TBK1 kinase addiction."[2][3]
Below is a diagram illustrating the core TBK1 signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. broadpharm.com [broadpharm.com]
- 3. TBK1 kinase addiction in lung cancer cells is mediated via autophagy of Tax1bp1/Ndp52 and non-canonical NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]
- 5. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 6. Functional Dissection of the TBK1 Molecular Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting TANK-binding kinase 1 (TBK1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interplay of MRT 68601 Hydrochloride and the STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response. This pathway is a key area of investigation for therapeutic intervention in a variety of diseases, including cancer and autoimmune disorders. A central kinase in the STING signaling cascade is TANK-binding kinase 1 (TBK1). Understanding the modulation of this pathway is paramount for drug development. MRT 68601 hydrochloride is a potent and specific small molecule inhibitor of TBK1. This technical guide provides a comprehensive overview of the STING pathway, the role of TBK1, and the utility of this compound as a chemical probe to dissect and modulate this critical signaling axis. The guide includes detailed experimental protocols and quantitative data to facilitate further research in this field.
The STING Signaling Pathway
The cGAS-STING pathway is a fundamental mechanism for detecting the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2]
1.1. cGAS Activation: The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as a direct sensor of cytosolic dsDNA.[1][2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a second messenger, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP).[1][2]
1.2. STING Activation and Translocation: 2'3'-cGAMP binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane.[1] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1][3]
1.3. TBK1 Recruitment and Activation: At the Golgi, the activated STING dimer serves as a scaffold to recruit and activate TBK1.[3]
1.4. IRF3 and NF-κB Activation: Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3][4] This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[1][3] Concurrently, the STING-TBK1 signaling complex can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.[1][4]
Diagram of the STING Signaling Pathway:
Figure 1: The cGAS-STING signaling cascade.
This compound: A Potent TBK1 Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets TBK1, a key kinase in the STING pathway. By inhibiting TBK1, MRT 68601 effectively blocks the downstream signaling cascade, including the phosphorylation of IRF3 and the subsequent production of type I interferons. This makes it an invaluable tool for studying the physiological and pathological roles of the STING pathway.
Quantitative Data
| Compound | Target | IC50 | Reference |
| This compound | TBK1 | 6 nM | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the STING pathway and the effects of its modulation by compounds such as this compound.
TBK1 In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on TBK1 kinase activity.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where TBK1 phosphorylates a substrate. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction.
Protocol:
-
Reaction Components:
-
Active TBK1 enzyme
-
Kinase Dilution Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Procedure: a. Prepare serial dilutions of this compound in Kinase Dilution Buffer. b. In a 384-well plate, add diluted active TBK1. c. Add the test compound (MRT 68601) or vehicle control. d. Initiate the kinase reaction by adding a mix of the substrate and ATP. e. Incubate at room temperature for 60 minutes. f. Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes. g. Convert ADP to ATP by adding Kinase Detection Reagent and incubate for 30 minutes. h. Measure luminescence using a plate reader. i. Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
cGAMP Quantification by ELISA
This assay quantifies the production of 2'3'-cGAMP in cell lysates, a direct measure of cGAS activation.
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). 2'3'-cGAMP in the sample competes with a 2'3'-cGAMP-peroxidase conjugate for binding to a limited amount of anti-2'3'-cGAMP antibody.
Protocol:
-
Sample Preparation: a. Culture cells (e.g., THP-1 monocytes) and treat with a STING pathway activator (e.g., cytosolic dsDNA) in the presence or absence of a test compound. b. Lyse the cells and collect the supernatant.
-
ELISA Procedure (using a commercial kit, e.g., from Arbor Assays or Invitrogen): a. Pipette standards and diluted samples into a microtiter plate pre-coated with a secondary antibody. b. Add the 2'3'-cGAMP-peroxidase conjugate and the primary anti-2'3'-cGAMP antibody to each well. c. Incubate for 2 hours at room temperature with shaking. d. Wash the plate to remove unbound reagents. e. Add TMB substrate and incubate for 30 minutes. f. Stop the reaction and measure the absorbance at 450 nm. g. Calculate the 2'3'-cGAMP concentration from the standard curve.[5][6]
IRF3 Phosphorylation by Western Blot
This assay detects the phosphorylation of IRF3, a key downstream event of TBK1 activation.
Principle: Western blotting uses specific antibodies to detect the phosphorylated form of IRF3 in cell lysates.
Protocol:
-
Cell Treatment and Lysis: a. Plate cells (e.g., HEK293T or A549) and treat with a STING agonist (e.g., 2'3'-cGAMP) in the presence or absence of this compound. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.
-
Western Blot Procedure: a. Separate 20-30 µg of protein per sample by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with 5% BSA in TBST overnight at 4°C. d. Incubate with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Re-probe the membrane with an antibody for total IRF3 as a loading control.
IFN-β Reporter Assay
This assay measures the transcriptional activity of the IFN-β promoter, a primary output of the STING pathway.
Principle: A reporter cell line is used that contains a luciferase gene under the control of the IFN-β promoter. Activation of the STING pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection (if necessary): a. Use a stable reporter cell line (e.g., HEK293 cells stably expressing a firefly luciferase reporter gene under the control of the human IFN-β promoter). b. Seed the cells in a 96-well plate.
-
Assay Procedure: a. Treat the cells with a STING agonist in the presence or absence of this compound. b. Incubate for 18-24 hours. c. Lyse the cells and add a luciferase substrate. d. Measure the luminescence using a luminometer. e. Normalize the results to a co-transfected control plasmid (e.g., CMV-Renilla luciferase) or to cell viability.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to assess the impact of this compound on the STING pathway.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The cGAS/STING–TBK1–IRF Regulatory Axis Orchestrates a Primitive Interferon-Like Antiviral Mechanism in Oyster [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. arborassays.com [arborassays.com]
- 6. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
Structural Basis of MRT68601 Hydrochloride in TBK1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TANK-Binding Kinase 1 (TBK1) has emerged as a critical kinase in cellular signaling, playing pivotal roles in innate immunity, autophagy, and cellular proliferation. Its dysregulation is implicated in various diseases, including cancer and autoimmune disorders, making it a compelling therapeutic target. MRT68601 hydrochloride is a potent and selective inhibitor of TBK1. This document provides an in-depth technical guide on the structural basis of TBK1 inhibition by MRT68601, detailing the molecular interactions, summarizing key quantitative data, and outlining relevant experimental methodologies.
Introduction to TBK1
TBK1 is a non-canonical IκB kinase (IKK) that regulates key transcription factors, including interferon regulatory factor 3 (IRF3) and NF-κB. Structurally, TBK1 is a homodimer, with each monomer comprising an N-terminal kinase domain (KD), a ubiquitin-like domain (ULD), and a C-terminal scaffold/dimerization domain (SDD).[1][2] Activation of TBK1 involves its dimerization and autophosphorylation on Ser172 within the activation loop of the kinase domain.[3][4][5][6][7][8] This activation is a critical step in multiple signaling pathways.
TBK1 is a central node in the innate immune response to viral and bacterial infections.[9] Upon recognition of pathogen-associated molecular patterns (PAMPs), TBK1 is recruited and activated, leading to the phosphorylation of IRF3 and subsequent production of type I interferons.[9] Furthermore, TBK1 is intricately involved in the regulation of autophagy, a cellular process for degrading and recycling cellular components.[4][10] It can phosphorylate several autophagy receptors, such as p62/SQSTM1 and OPTN, to facilitate the clearance of damaged mitochondria (mitophagy) and intracellular pathogens (xenophagy).[4] In the context of cancer, particularly in KRAS-mutant tumors, cancer cells can become "addicted" to TBK1 signaling for their survival and proliferation.[11]
MRT68601 Hydrochloride: A Potent TBK1 Inhibitor
MRT68601 hydrochloride is a small molecule inhibitor of TBK1. It has been shown to effectively suppress TBK1 kinase activity, impacting downstream signaling pathways. A key cellular effect of MRT68601 is the inhibition of autophagosome formation in cancer cells.[12][13]
Quantitative Data on MRT68601 Inhibition
The inhibitory potency of MRT68601 against TBK1 has been quantified through biochemical assays. The following table summarizes the available data.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| MRT68601 hydrochloride | TBK1 | Kinase Inhibition | 6 | [12][13] |
Structural Basis of TBK1 Inhibition by MRT68601
While a co-crystal structure of MRT68601 in complex with TBK1 is not publicly available, the mechanism of inhibition can be inferred from the structures of TBK1 with other ATP-competitive inhibitors, such as BX795. These inhibitors bind to the ATP-binding pocket located in the kinase domain of TBK1.
The ATP-binding site of TBK1 is a well-defined pocket at the interface of the N- and C-lobes of the kinase domain. Key residues within this pocket form hydrogen bonds and hydrophobic interactions with the inhibitor molecule, preventing the binding of ATP and thus blocking the phosphotransfer reaction. Based on the structure of other pyrimidine-based inhibitors, it is highly probable that MRT68601 also occupies this pocket, with its pyrimidine (B1678525) core forming key interactions with the hinge region of the kinase.
Key Signaling Pathways Modulated by MRT68601
By inhibiting TBK1, MRT68601 can modulate several critical cellular signaling pathways.
Innate Immunity Signaling
TBK1 is a central kinase in the signaling cascade downstream of pattern recognition receptors (PRRs) that leads to the production of type I interferons. MRT68601 inhibition of TBK1 would block the phosphorylation of IRF3, thereby preventing its dimerization and translocation to the nucleus and ultimately inhibiting the expression of interferon-stimulated genes.
Autophagy Signaling
TBK1 plays a crucial role in initiating selective autophagy by phosphorylating autophagy receptors. MRT68601, by inhibiting TBK1, prevents the phosphorylation of these receptors, thereby blocking the formation of autophagosomes around specific cargo like damaged mitochondria or intracellular bacteria.
References
- 1. Selective autophagy controls the stability of TBK1 via NEDD4 to balance host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Autophagy inhibition dysregulates TBK1 signaling and promotes pancreatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor [ouci.dntb.gov.ua]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. MRT-68601 HCl | TBK1 (TANK-binding kinase-1) | CAS# 1190379-37-3 | 美国InvivoChem [invivochem.cn]
- 10. TBK1 (TANK-binding kinase 1)-mediated regulation of autophagy in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on MRT68601 Hydrochloride and its Core Effect on IRF3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MRT68601 hydrochloride, a potent inhibitor of TANK-binding kinase 1 (TBK1), and its consequential effects on the phosphorylation of Interferon Regulatory Factor 3 (IRF3). A disruption in the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway, a critical component of the innate immune system, is central to this inhibitory action. This document details the mechanism of action, presents quantitative data on TBK1 inhibition and its impact on IRF3 phosphorylation, and provides detailed experimental protocols for the assessment of these effects. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction to MRT68601 Hydrochloride
MRT68601 hydrochloride is a small molecule inhibitor with high potency against TBK1, a serine/threonine-protein kinase that plays a crucial role in the innate immune response.[1][2][3] TBK1 is a key downstream kinase in the cGAS-STING pathway, which is activated upon the detection of cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. The primary function of activated TBK1 in this pathway is the phosphorylation of IRF3, a transcription factor that, upon activation, dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α and IFN-β) and other antiviral genes. By inhibiting TBK1, MRT68601 hydrochloride effectively blocks the phosphorylation and subsequent activation of IRF3, thereby attenuating the downstream inflammatory and antiviral response.
The cGAS-STING-TBK1-IRF3 Signaling Pathway
The cGAS-STING pathway is a fundamental mechanism of the innate immune system for detecting cytosolic double-stranded DNA (dsDNA). The process is initiated by the binding of cGAS to dsDNA, leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein, inducing its conformational change and translocation to the Golgi apparatus. This activates STING, which then serves as a scaffold to recruit and activate TBK1. Activated TBK1 subsequently phosphorylates IRF3 at specific serine residues in its C-terminal domain, notably Ser386 and Ser396. This phosphorylation event is a critical step for the dimerization and nuclear translocation of IRF3, leading to the transcription of type I interferons.
References
Methodological & Application
Application Notes and Protocols for MRT 68601 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT 68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) family member. TBK1 is a key regulator of innate immunity, inflammatory responses, and autophagy. Its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders. This compound exerts its effects by targeting the ATP-binding pocket of TBK1, thereby inhibiting its kinase activity. These application notes provide an overview of the use of this compound in cell culture, including recommended concentrations, experimental protocols, and insights into its mechanism of action.
Mechanism of Action
This compound is a potent inhibitor of TBK1 with a reported half-maximal inhibitory concentration (IC50) of 6 nM in enzymatic assays.[1] By inhibiting TBK1, this compound modulates downstream signaling pathways, primarily the non-canonical NF-κB pathway and autophagy.
Non-canonical NF-κB Pathway: TBK1 is a crucial component of the non-canonical NF-κB signaling pathway, which is involved in the regulation of immune responses and lymphoid organogenesis. TBK1, along with IKKα, phosphorylates and activates NF-κB-inducing kinase (NIK), leading to the processing of p100 to p52 and the subsequent activation of RelB/p52 heterodimers. Inhibition of TBK1 by this compound disrupts this cascade, leading to the suppression of non-canonical NF-κB target gene expression.
Autophagy: TBK1 plays a role in the regulation of autophagy, a cellular process for the degradation and recycling of cellular components. It is involved in the formation of autophagosomes.[1] Treatment with this compound has been shown to inhibit the formation of autophagosomes in lung cancer cells.[1]
Data Presentation
Recommended Cell Culture Concentrations
The optimal concentration of this compound for cell culture experiments can vary depending on the cell line and the specific assay. Based on available literature, the following concentrations have been used effectively:
| Cell Line | Concentration | Treatment Duration | Application | Reference |
| A549 (Human Lung Carcinoma) | 10 µM | Overnight | Analysis of RelB nuclear localization | (Newman et al., 2012) |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of TBK1 Phosphorylation
This protocol allows for the detection of changes in TBK1 activation by measuring the phosphorylation of TBK1 at Ser172.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-TBK1/NAK (Ser172) antibody (e.g., Cell Signaling Technology #5483, recommended dilution 1:1000)[2]
-
Total TBK1 antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TBK1 (Ser172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the signal using a chemiluminescent substrate.
-
Image the blot and then strip and re-probe for total TBK1 and a loading control.
Autophagy Flux Assay (LC3-II Turnover)
This assay measures the degradation of LC3-II, a marker of autophagosomes, to assess the overall process of autophagy.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Western blot reagents (as listed above)
-
Primary antibody against LC3 (to detect both LC3-I and LC3-II)
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with this compound or vehicle control for the desired duration.
-
In the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells for both the control and MRT 68601-treated groups.
-
Prepare cell lysates and perform western blotting as described above.
-
Probe the membrane with an antibody against LC3. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Quantify the band intensity of LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagy. A decrease in this accumulation with MRT 68601 treatment would suggest an inhibition of autophagic flux.
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for studying the effects of this compound.
Caption: The non-canonical NF-κB pathway and the inhibitory action of MRT 68601 on TBK1.
References
Application Notes and Protocols: Preparation of MRT 68601 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of MRT 68601 hydrochloride, a potent inhibitor of TANK-binding kinase 1 (TBK1). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Introduction
This compound is a small molecule inhibitor of TBK1, a kinase involved in innate immunity signaling pathways. It is a valuable tool for studying the role of TBK1 in various cellular processes, including autophagy and inflammation. Proper handling and preparation of this compound are essential for its effective use in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Weight | 487.04 g/mol | [1][2][3] |
| Formula | C₂₅H₃₄N₆O₂·HCl | [1][2] |
| Appearance | Solid powder | [4] |
| Purity | ≥98% (HPLC) | [1][2][3] |
| Solubility (Maximum Concentration) | 100 mM in Water, 100 mM in DMSO | [1][2][3] |
| CAS Number | 1962928-25-1 | [1][3] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.87 mg of the compound.
-
Calculation: Use the following formula to calculate the required mass of this compound for your desired stock solution concentration and volume: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The aliquot volume will depend on the typical working concentration for your experiments.
-
Storage: Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 4°C is acceptable.[4]
Table 2: Example Volumes for Preparing Stock Solutions
The following table provides pre-calculated volumes of solvent required to prepare stock solutions of different concentrations from a starting mass of 1 mg, 5 mg, or 10 mg of this compound.[1][3]
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 2.05 mL | 10.27 mL | 20.53 mL |
| 5 mM | 0.41 mL | 2.05 mL | 4.11 mL |
| 10 mM | 0.21 mL | 1.03 mL | 2.05 mL |
| 50 mM | 0.04 mL | 0.21 mL | 0.41 mL |
Signaling Pathway and Experimental Workflow
Signaling Pathway
This compound is a potent inhibitor of TBK1, a key kinase in the innate immune response and autophagy pathways. The diagram below illustrates the position of TBK1 in a simplified signaling cascade.
Caption: Simplified signaling pathway showing TBK1 activation and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the logical workflow for the preparation and use of an this compound stock solution in a typical cell-based experiment.
Caption: Workflow for the preparation and experimental application of this compound stock solution.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[4][5]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this product for comprehensive safety information.
References
Application Notes and Protocols: MRT 68601 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT 68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a serine-threonine kinase that plays a critical role in regulating multiple cellular processes. TBK1 is a key node in signaling pathways related to innate immunity, inflammation, and autophagy. Its inhibition by this compound has been shown to block the formation of autophagosomes, making it a valuable tool for studying the intricate mechanisms of autophagy and its crosstalk with other signaling cascades. These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays, and an overview of the signaling pathways it modulates.
Data Presentation
Solubility of this compound
The solubility of this compound in commonly used laboratory solvents is summarized in the table below. This data is crucial for the preparation of stock solutions and subsequent dilutions for in vitro experiments.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 48.7 |
| Water | 100 | 48.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be used for subsequent experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 487.04 g/mol ), add 205.3 µL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro Treatment of Cultured Cells
This protocol provides a general guideline for treating cultured cells with this compound to study its effects on cellular pathways.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
On the day of the experiment, prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Also, prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of the inhibitor to the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) depending on the experimental endpoint.
-
Following incubation, the cells can be harvested for downstream analysis, such as Western blotting or immunofluorescence.
Protocol 3: Western Blot Analysis of TBK1 Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the TBK1 signaling pathway by measuring the phosphorylation of TBK1 or its downstream substrates.
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3, anti-IRF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Protocol 4: Immunofluorescence Staining for LC3 Puncta Formation
This protocol outlines the procedure for visualizing and quantifying the formation of LC3 puncta, a hallmark of autophagosome formation, in cells treated with this compound.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound and vehicle control
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LC3)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat the cells grown on coverslips with this compound or vehicle control as described in Protocol 2.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 30 minutes.
-
Incubate the cells with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number and intensity of LC3 puncta per cell.
Signaling Pathways and Visualizations
This compound primarily targets TBK1, a central kinase in several interconnected signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
TBK1 Signaling in Autophagy and Innate Immunity
TBK1 plays a pivotal role in the initiation of autophagy and in the innate immune response to pathogens. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: TBK1 signaling pathway in autophagy and innate immunity.
Experimental Workflow for Studying the Effect of this compound
The following diagram outlines a typical experimental workflow for investigating the cellular effects of this compound.
Caption: General experimental workflow.
Application Note: Utilizing MRT68601 Hydrochloride for TBK1 Inhibition in A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
A549, a human lung adenocarcinoma cell line, is a widely utilized model for non-small cell lung cancer (NSCLC). Certain NSCLC cells, particularly those with K-Ras mutations, exhibit a dependency on basal autophagy for survival and proliferation. TANK-binding kinase 1 (TBK1) has been identified as a critical driver of this basal autophagy process. MRT68601 hydrochloride is a potent and specific inhibitor of TBK1, with a reported half-maximal inhibitory concentration (IC50) of 6 nM.[1] This document provides detailed application notes and protocols for the use of MRT68601 hydrochloride to study its effects on signaling pathways in A549 cells.
Mechanism of Action in A549 Cells
In A549 lung cancer cells, TBK1 plays a crucial role in two key pro-survival pathways: basal autophagy and non-canonical NF-κB signaling. MRT68601, by inhibiting TBK1's kinase activity, effectively disrupts these processes. The primary mechanisms include:
-
Inhibition of Autophagy: MRT68601 inhibits the formation of autophagosomes in A549 cells.[1][2] TBK1 is known to phosphorylate autophagy receptors like SQSTM1/p62 and OPTN to facilitate selective autophagy. Inhibition of TBK1 disrupts this process, leading to an accumulation of autophagy substrates.
-
Suppression of Non-Canonical NF-κB Signaling: The survival of A549 cells is also dependent on pro-survival signaling through the non-canonical NF-κB pathway. Treatment with MRT68601 has been shown to prevent the nuclear translocation of RelB, a key transcription factor in this pathway.[3][4][5] This effect is mediated by TBK1's role in the autophagic degradation of Tax1bp1/Ndp52, which are negative regulators of this pathway.[4]
-
Reduction in Cell Viability: By disrupting these critical survival pathways, MRT68601 treatment leads to a dose-dependent reduction in the viability and proliferation of A549 cells.[5]
Caption: Signaling pathway of MRT68601 in A549 lung cancer cells.
Data Presentation
Table 1: Inhibitor Specifications
| Compound | Target | IC50 |
| MRT68601 hydrochloride | TBK1 | 6 nM[1] |
Table 2: Summary of MRT68601 Effects in A549 Cells
| Experiment | Concentration | Treatment Duration | Observed Effect | Reference |
| Autophagy Flux Assay | 1 µM | 24 hours | Reduction in the number of autophagic puncta. | [4][5] |
| NF-κB Signaling Assay | 10 µM | Overnight (16-24 hours) | Significant decrease in nuclear RelB localization. | [3][4][5] |
| Cell Viability Assay | Various | 72 hours | Dose-dependent reduction in the number of viable cells. | [5] |
| Autophagy Inhibition Confirmation | 10 µM | 24 hours | Accumulation of LC3-II protein, especially with co-treatment of Chloroquine (5 µM). | [4][5] |
Experimental Protocols
A549 Cell Culture and Treatment
This protocol describes the basic steps for culturing A549 cells and treating them with MRT68601 hydrochloride.
Materials:
-
A549 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
MRT68601 hydrochloride
-
DMSO (Dimethyl sulfoxide)
-
6-well or 96-well cell culture plates
Protocol:
-
Cell Culture: Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells into appropriate culture plates (e.g., 2.5 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of MRT68601 hydrochloride in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control using an equivalent volume of DMSO should always be prepared.
-
Treatment: Replace the existing medium with the medium containing MRT68601 or DMSO control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 72 hours) before proceeding to downstream analysis.
Caption: Workflow for A549 cell culture and treatment with MRT68601.
Western Blot Analysis for Autophagy and NF-κB Markers
This protocol is used to assess changes in protein levels of key markers like LC3B and p62 (for autophagy) and nuclear RelB (for NF-κB).
Materials:
-
Treated A549 cell pellets
-
RIPA or IGEPAL IP buffer[5]
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-RelB, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors. For nuclear RelB analysis, perform nuclear/cytoplasmic fractionation first.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and load onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear extracts).
Caption: General workflow for Western blot analysis.
Immunofluorescence for RelB Nuclear Translocation
This protocol allows for the visualization and quantification of the subcellular localization of the RelB protein.
Materials:
-
A549 cells grown on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-RelB)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Seed and treat A549 cells on coverslips as described in Protocol 1. A common treatment is 10 µM MRT68601 overnight.[3][4]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes to reduce nonspecific binding.
-
Primary Antibody: Incubate with anti-RelB primary antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Counterstain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips, mount them onto microscope slides, and image using a fluorescence microscope.
-
Quantification: Quantify the nuclear localization of RelB by measuring the fluorescence intensity in the DAPI-stained region versus the cytoplasm across multiple cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]
- 5. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of pTBK1 Inhibition by MRT68601 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TANK-binding kinase 1 (TBK1) is a crucial serine/threonine kinase that plays a central role in innate immune signaling pathways.[1] Its activation, marked by phosphorylation at Serine 172 (pTBK1), is a key event in the cellular response to pathogens, leading to the production of type I interferons and other inflammatory mediators.[2][3] Dysregulation of TBK1 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention.
MRT68601 hydrochloride is a potent inhibitor of TBK1, with an IC50 of 6 nM.[4] These application notes provide a detailed protocol for utilizing Western blotting to assess the inhibitory effect of MRT68601 hydrochloride on TBK1 phosphorylation in a cellular context.
TBK1 Signaling Pathway
TBK1 is a key node in innate immune signaling. Upon activation by upstream sensors of pathogens or cellular stress, TBK1 forms signaling complexes with various adaptor proteins.[1] This leads to its autophosphorylation at Serine 172 and subsequent phosphorylation of downstream targets, most notably the transcription factor IRF3.[5][6] Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the expression of type I interferons. TBK1 is also involved in the non-canonical NF-κB pathway.[1]
Figure 1: Simplified TBK1 signaling pathway and the inhibitory action of MRT68601 hydrochloride.
Experimental Protocol: Western Blot for pTBK1
This protocol outlines the steps for treating cells with MRT68601 hydrochloride and subsequently performing a Western blot to detect changes in pTBK1 levels.
Materials and Reagents
-
Cells known to express TBK1 (e.g., A549, RAW264.7, THP-1)
-
Complete cell culture medium
-
MRT68601 hydrochloride
-
TBK1 pathway activator (e.g., Lipopolysaccharide (LPS), Poly(I:C))
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-TBK1 (Ser172)
-
Rabbit anti-total TBK1
-
Mouse anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Figure 2: Experimental workflow for assessing pTBK1 inhibition by MRT68601 hydrochloride.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of MRT68601 hydrochloride in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with varying concentrations of MRT68601 hydrochloride (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30 minutes to 1 hour.[7]
-
Stimulate the cells with a known TBK1 activator (e.g., 1 µg/mL LPS for 1 hour) to induce TBK1 phosphorylation.[8][9] Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pTBK1 (Ser172) (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (typically 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For analysis of total TBK1 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, followed by incubation with the appropriate secondary antibodies.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the pTBK1 signal to the total TBK1 signal and then to the loading control.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The values represent the relative band intensities of pTBK1 normalized to total TBK1 and a loading control, expressed as a percentage of the stimulated control.
| Treatment Group | MRT68601 Conc. (µM) | Stimulant (e.g., LPS) | Normalized pTBK1 Level (% of Stimulated Control) |
| Unstimulated Control | 0 | - | Baseline |
| Stimulated Control | 0 | + | 100% |
| MRT68601 | 0.1 | + | (Insert experimental value) |
| MRT68601 | 1.0 | + | (Insert experimental value) |
| MRT68601 | 10.0 | + | (Insert experimental value) |
Troubleshooting
-
No or weak pTBK1 signal: Ensure the stimulant is active and the stimulation time is optimal. Check the primary antibody datasheet for recommended conditions.
-
High background: Increase the number and duration of washes. Optimize the blocking conditions and antibody concentrations.
-
Uneven loading: Ensure accurate protein quantification and careful loading of the gel. Always normalize to a reliable loading control.
These application notes provide a comprehensive framework for investigating the inhibitory effects of MRT68601 hydrochloride on TBK1 signaling. Adherence to this detailed protocol will enable researchers to generate robust and reproducible data for their drug development and scientific research endeavors.
References
- 1. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Functional Dissection of the TBK1 Molecular Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-TBK1/NAK (Ser172) (D52C2) XP® Rabbit mAb (#5483) Datasheet with Images Cell Signaling Technology [awsprod-cellsignal.com]
- 9. Phospho-TBK1/NAK (Ser172) (D52C2) Rabbit Monoclonal Antibody (BSA and Azide Free) (#54382) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Studies with MRT 68601 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT 68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase that plays a critical role in regulating innate immunity, autophagy, and cell survival signaling pathways.[1] With an IC50 of 6 nM for TBK1, MRT 68601 has demonstrated significant effects on inhibiting autophagosome formation and attenuating fibrotic processes in preclinical studies.[1][2] These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various disease models, including cancer and fibrosis.
Mechanism of Action and Signaling Pathways
MRT 68601 exerts its biological effects by inhibiting the kinase activity of TBK1. TBK1 is a central signaling node that integrates signals from multiple upstream pathways, leading to the activation of downstream transcription factors and effector proteins.
Key Signaling Pathways Involving TBK1:
-
Innate Immune Signaling: TBK1 is essential for the production of type I interferons (IFNs) in response to viral and bacterial infections. It is activated downstream of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), as well as the cGAS-STING pathway that senses cytosolic DNA. Activated TBK1 phosphorylates and activates the transcription factor IRF3, leading to the expression of IFN-α and IFN-β.
-
Autophagy: TBK1 is involved in the regulation of autophagy, the cellular process for degrading and recycling damaged organelles and proteins. It can phosphorylate autophagy receptors such as p62/SQSTM1 and OPTN, influencing the clearance of cellular cargo.[1]
-
NF-κB Signaling: TBK1 can activate the non-canonical NF-κB pathway, which is involved in cell survival, proliferation, and inflammation.[1]
-
YAP/TAZ Signaling: Recent studies have shown that TBK1 can regulate the activity of the transcriptional co-activators YAP and TAZ, which are key mediators of organ size control and fibrosis.[2]
-
AKT Signaling: TBK1 has been shown to directly phosphorylate and activate AKT, a critical kinase in cell survival and proliferation pathways.
Below are diagrams illustrating the key signaling pathways involving TBK1 and a general experimental workflow for an in vivo study with MRT 68601.
Caption: TBK1 Signaling Pathways and Inhibition by MRT 68601.
Caption: General Experimental Workflow for an In Vivo Study.
Data Presentation: Summary of Preclinical Data
The following tables summarize key quantitative data for this compound from in vitro studies, which can inform the design of in vivo experiments.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| TBK1 | Kinase Assay | 6 | - | [1] |
Table 2: In Vitro Anti-fibrotic Activity of this compound
| Endpoint | Treatment | Effect | Cell Line | Reference |
| α-Smooth Muscle Actin | MRT 68601 | ~40-60% reduction | Normal Human Lung Fibroblasts | [2] |
| Collagen Deposition | MRT 68601 | ~50% reduction | Normal Human Lung Fibroblasts | [2] |
| Fibronectin Deposition | MRT 68601 | ~50% reduction | Normal Human Lung Fibroblasts | [2] |
Experimental Protocols
Animal Models
The choice of animal model is critical and will depend on the therapeutic area of investigation.
-
Oncology:
-
Xenograft Models: Nude mice or SCID mice are commonly used for subcutaneous or orthotopic implantation of human cancer cell lines (e.g., A549 non-small cell lung cancer cells, which have shown dependence on TBK1[1]).
-
Syngeneic Models: Immunocompetent mouse strains (e.g., C57BL/6) can be used with murine tumor cell lines to evaluate the impact of MRT 68601 on the tumor microenvironment and anti-tumor immunity.
-
-
Fibrosis:
-
Bleomycin-Induced Pulmonary Fibrosis: C57BL/6 mice are often used. A single intratracheal instillation of bleomycin (B88199) induces lung fibrosis.
-
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis: This surgical model in mice or rats leads to progressive kidney fibrosis.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: Repeated intraperitoneal injections of CCl4 in mice or rats induce liver fibrosis.
-
Pharmacokinetic (PK) Study Design
A preliminary PK study is essential to determine the optimal dosing regimen for this compound.
-
Animals: Male and female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
-
Administration:
-
Intravenous (IV) Bolus: To determine clearance and volume of distribution. A typical dose might be 1-2 mg/kg.
-
Oral (PO) Gavage or Intraperitoneal (IP) Injection: To determine bioavailability and absorption rate. Doses could range from 5 to 50 mg/kg. A related TBK1 inhibitor, GSK8612, has been used at 1.5 mg/kg via intraperitoneal injection for 14 days in a mouse model of renal fibrosis.
-
-
Sample Collection: Blood samples are collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Analysis: Plasma concentrations of MRT 68601 are quantified using LC-MS/MS.
-
Parameters to Determine: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and bioavailability.
In Vivo Efficacy Study Design
-
Groups:
-
Vehicle Control: The formulation vehicle for MRT 68601.
-
This compound: At least two dose levels, based on PK data and in vitro potency.
-
Positive Control (Optional): A standard-of-care therapeutic for the specific disease model.
-
-
Administration: Route and frequency determined from the PK study.
-
Monitoring:
-
Oncology: Tumor volume should be measured 2-3 times per week using calipers. Body weight should be monitored as an indicator of toxicity.
-
Fibrosis: Body weight and clinical signs of distress.
-
-
Endpoint Analysis:
-
Oncology:
-
Tumor growth inhibition (TGI).
-
Pharmacodynamic markers in tumor tissue: p-TBK1 (S172), p-IRF3 (S396), p-AKT (S473), and autophagy markers (LC3-II/I ratio, p62 levels) by Western blot or immunohistochemistry (IHC).
-
Analysis of the tumor microenvironment by flow cytometry (e.g., immune cell infiltration).
-
-
Fibrosis:
-
Histological analysis of tissue sections stained with Masson's trichrome or Sirius Red to assess collagen deposition.
-
Hydroxyproline assay to quantify total collagen content in the tissue.
-
Immunohistochemistry or Western blot for fibrosis markers (e.g., α-SMA, fibronectin, collagen I).
-
Gene expression analysis (qPCR) of pro-fibrotic genes (e.g., Acta2, Col1a1, Fn1).
-
-
Autophagy Flux Measurement In Vivo
To assess the impact of MRT 68601 on autophagy in vivo, an autophagy flux assay can be performed.
-
Procedure:
-
Treat animals with MRT 68601 as in the efficacy study.
-
In the final hours of the study, administer an autophagy inhibitor such as chloroquine (B1663885) (e.g., 50-60 mg/kg, IP) or leupeptin (B1674832) (e.g., 20-40 mg/kg, IP) to a subset of animals in each group.
-
Collect tissues of interest (e.g., tumor, lung, liver) 2-4 hours after the autophagy inhibitor treatment.
-
Analyze tissue lysates by Western blot for the accumulation of LC3-II. A greater accumulation of LC3-II in the vehicle-treated group compared to the MRT 68601-treated group would indicate that MRT 68601 inhibits autophagy induction.
-
Conclusion
This compound is a valuable tool for investigating the in vivo roles of TBK1 in various pathological conditions. The protocols and information provided herein offer a framework for designing robust preclinical studies to evaluate its therapeutic potential. Careful consideration of the animal model, pharmacokinetic properties, and relevant pharmacodynamic endpoints will be crucial for the successful translation of this promising TBK1 inhibitor.
References
Application Notes and Protocols for MRT68601 Hydrochloride Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1). TBK1 is a non-canonical IκB kinase (IKK) that plays a crucial role in the innate immune response, inflammation, and cell survival pathways. Notably, TBK1 has been identified as a key regulator of autophagy, a cellular process of degradation and recycling of cellular components that is often dysregulated in cancer. MRT68601 inhibits the kinase activity of TBK1, thereby impacting downstream signaling pathways, including those involved in autophagy and pro-survival signals in cancer cells. These application notes provide a comprehensive guide for the preclinical evaluation of MRT68601 hydrochloride in animal models, with a focus on lung cancer xenografts.
Mechanism of Action
MRT68601 hydrochloride exerts its biological effects by inhibiting the kinase activity of TBK1. This inhibition disrupts the phosphorylation of downstream substrates, leading to the modulation of two key cellular processes:
-
Inhibition of Autophagy: TBK1 is involved in the initiation and maturation of autophagosomes. By inhibiting TBK1, MRT68601 can block the autophagic flux, leading to an accumulation of stalled early autophagosomal structures. In cancer cells that are dependent on autophagy for survival, this inhibition can induce cell death.
-
Modulation of Inflammatory Signaling: TBK1 is a central kinase in signaling pathways that trigger inflammatory responses. Its inhibition can therefore attenuate the production of pro-inflammatory cytokines.
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of MRT68601 hydrochloride. Based on the known involvement of TBK1 in lung cancer, xenograft models using human lung cancer cell lines are highly recommended.
1. Subcutaneous Xenograft Model with Human Non-Small Cell Lung Cancer (NSCLC) Cells:
-
Cell Line: A549 (human lung adenocarcinoma) is a suitable cell line as it has been shown to be sensitive to TBK1 inhibition in vitro.
-
Animal Strain: Immunodeficient mice, such as athymic nude mice (nu/nu) or NOD-SCID mice, are essential for the engraftment of human tumor cells.
-
Rationale: This model is well-established, allows for easy monitoring of tumor growth, and is suitable for initial efficacy and tolerability studies.
2. Orthotopic Lung Cancer Model:
-
Cell Line: A549 or other human lung cancer cell lines.
-
Animal Strain: Immunodeficient mice (e.g., NOD-SCID).
-
Rationale: This model involves the implantation of tumor cells directly into the lung, providing a more clinically relevant microenvironment to study tumor growth, invasion, and response to therapy.
Experimental Protocols
Protocol 1: Subcutaneous A549 Xenograft Model
Objective: To evaluate the in vivo efficacy of MRT68601 hydrochloride on the growth of subcutaneous A549 lung cancer xenografts.
Materials:
-
A549 human lung adenocarcinoma cell line
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
MRT68601 hydrochloride
-
Vehicle (e.g., sterile PBS or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Matrigel
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³). Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle solution intraperitoneally (i.p.) daily.
-
Treatment Group: Administer MRT68601 hydrochloride (e.g., 25 mg/kg) i.p. daily. Dose can be optimized based on preliminary tolerability studies.
-
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of toxicity are observed.
-
Tissue Collection: At the end of the study, excise the tumors for further analysis (e.g., histopathology, western blotting for pharmacodynamic markers like p-TBK1).
Data Presentation
Table 1: In Vivo Efficacy of MRT68601 Hydrochloride in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | 0 | +5 ± 2 |
| MRT68601 | 25 | 750 ± 150 | 50 | -2 ± 3 |
Note: The data presented in this table is hypothetical and should be replaced with actual experimental results.
Signaling Pathways and Experimental Workflow
TBK1 Signaling Pathway
The following diagram illustrates the central role of TBK1 in autophagy and inflammatory signaling, which are the primary targets of MRT68601 hydrochloride.
Caption: TBK1 signaling pathways in autophagy and inflammation.
Experimental Workflow for In Vivo Studies
The following diagram outlines the key steps in conducting an in vivo efficacy study of MRT68601 hydrochloride.
Caption: Workflow for a subcutaneous xenograft study.
Conclusion
These application notes provide a framework for the preclinical investigation of MRT68601 hydrochloride in animal models of lung cancer. The proposed subcutaneous xenograft model using the A549 cell line offers a robust and reproducible system for initial efficacy and tolerability assessments. The provided protocols and diagrams are intended to guide researchers in designing and executing their in vivo studies. It is crucial to adapt these protocols to specific experimental needs and to adhere to institutional guidelines for animal welfare. Further studies, including orthotopic models and combination therapies, will be valuable in fully elucidating the therapeutic potential of MRT68601 hydrochloride.
Application Notes and Protocols for MRT 68601 Hydrochloride in Autophagy Assays
A Clarification on the Function of MRT 68601 Hydrochloride in Autophagy
Contrary to the requested topic of autophagy induction, extensive research indicates that this compound is a potent inhibitor of TANK-binding kinase 1 (TBK1) and functions as an inhibitor of autophagy.[1][2][3] TBK1 has a complex role in autophagy, and its inhibition has been shown to impair autophagic processes.[1][4] Therefore, these application notes and protocols are designed for researchers, scientists, and drug development professionals to accurately study the inhibitory effects of this compound on autophagy. The compound is not a ULK1 agonist; it is a TBK1 inhibitor.[5] Related compounds from the same series, MRT67307 and MRT68921, are potent inhibitors of ULK1/ULK2, the key kinase that initiates autophagy.[6][7]
Application Notes
This compound is a valuable chemical tool for investigating the role of TBK1 in autophagy and related cellular processes. Its use in cell-based assays allows for the dissection of the signaling pathways that regulate autophagosome formation and maturation. By inhibiting TBK1, researchers can explore the consequences of blocking a specific node in the complex autophagy network, which has implications for diseases such as cancer and neurodegenerative disorders.
Key Applications:
-
Investigating the role of TBK1 in basal and induced autophagy: Use MRT 68601 to determine if TBK1 activity is required for autophagy in specific cell types or under particular stress conditions (e.g., nutrient starvation, mTOR inhibition).
-
Studying autophagic flux: By measuring markers like LC3-II and p62/SQSTM1, researchers can use MRT 68601 to determine the impact of TBK1 inhibition on the dynamic process of autophagy, from autophagosome formation to lysosomal degradation.
-
Elucidating the crosstalk between autophagy and other signaling pathways: As TBK1 is a key signaling hub, its inhibition with MRT 68601 can help uncover connections between autophagy, innate immunity, and other cellular stress responses.
-
Therapeutic development: In contexts where autophagy promotes cancer cell survival, inhibitors like MRT 68601 could be explored for their potential to sensitize cancer cells to other therapies.[8][9]
Data Presentation: Inhibitory Activity of Related MRT Compounds on Autophagy Kinases
| Compound | Target Kinase | IC50 (in vitro) | Cellular Effect on Autophagy | Reference |
| MRT67307 | ULK1 | 45 nM | Blocks autophagy | [5] |
| ULK2 | 38 nM | [5] | ||
| TBK1 | 19 nM | [5] | ||
| IKKε | 160 nM | [5] | ||
| MRT68921 | ULK1 | 2.9 nM | Potently blocks autophagic flux | [6][10][11] |
| ULK2 | 1.1 nM | [6] |
Signaling Pathways and Experimental Workflow
Diagram 1: Simplified Autophagy Signaling Pathway
References
- 1. Autophagy inhibition dysregulates TBK1 signaling and promotes pancreatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Autophagy Inhibition Dysregulates TBK1 Signaling and Promotes Pancreatic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TBK-1 promotes autophagy-mediated antimicrobial defense by controlling autophagosome maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autophagy inhibition improves the cytotoxic effects of receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ULK1 inhibition overcomes compromised antigen presentation and restores antitumor immunity in LKB1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Long-Term Stability of MRT 68601 Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT 68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity and autophagy signaling pathways.[1][2] Its use in in-vitro and in-vivo studies necessitates a thorough understanding of its stability in solution to ensure accurate, reproducible, and reliable experimental outcomes. This document provides detailed protocols for preparing, storing, and evaluating the long-term stability of this compound in commonly used laboratory solvents. Methodologies for assessing chemical integrity over time using High-Performance Liquid Chromatography (HPLC) are described, along with recommendations for optimal storage conditions.
Signaling Pathway Context: The Role of TBK1 in Autophagy
MRT 68601 inhibits the formation of autophagosomes, a critical step in the autophagy pathway.[2][3] Autophagy is a cellular catabolic process for degrading and recycling cellular components, which is initiated by a complex signaling cascade.[4][5] Key initiators of this pathway are the ULK1 and ULK2 kinases, which are regulated by nutrient sensors like mTOR.[6][7][8] TBK1, the target of MRT 68601, is directly involved in the regulation of this process, making MRT 68601 a valuable tool for studying the intricate mechanisms of autophagy.
Caption: Simplified diagram of the autophagy initiation pathway indicating inhibition by MRT 68601.
Stability Data Summary
The following tables present example data for the stability of this compound under various storage conditions. This data is illustrative and intended to guide researchers in setting up their own stability studies.
Table 1: Example Stability of MRT 68601 HCl (10 mM Stock in 100% DMSO)
| Storage Temperature | Time Point | Purity by HPLC (% Remaining) | Visual Observation |
| -80°C | 1 Month | >99.5% | Clear, colorless solution |
| 3 Months | >99.5% | Clear, colorless solution | |
| 6 Months | >99.0% | Clear, colorless solution | |
| -20°C | 1 Month | >99.0% | Clear, colorless solution |
| 3 Months | 98.2% | Clear, colorless solution | |
| 6 Months | 97.5% | Clear, colorless solution | |
| 4°C | 1 Week | 96.1% | Clear, colorless solution |
| 2 Weeks | 93.5% | Minor degradation peak observed | |
| Room Temp. | 24 Hours | 91.3% | Significant degradation observed |
Table 2: Example Stability of MRT 68601 HCl (50 µM Working Solution in PBS, pH 7.4)
| Storage Temperature | Time Point | Purity by HPLC (% Remaining) | Visual Observation |
| -20°C | 24 Hours | 97.2% | Clear, colorless solution |
| 72 Hours | 94.0% | Possible precipitation upon thaw | |
| 4°C | 8 Hours | 95.5% | Clear, colorless solution |
| 24 Hours | 89.8% | Significant degradation observed | |
| Room Temp. | 4 Hours | 85.1% | Degradation evident |
Experimental Protocols
A systematic approach is required to determine compound stability. The following workflow and protocols outline the necessary steps.
Caption: Experimental workflow for assessing the long-term stability of MRT 68601 HCl.
Protocol 1: Preparation of Stock and Working Solutions
-
Reagent Preparation : Allow the solid this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. Use anhydrous, HPLC-grade DMSO for stock solutions.
-
Stock Solution (100 mM) : Based on solubility data, MRT 68601 HCl is soluble in DMSO and water up to 100 mM.[9][10] To prepare a 10 mM stock, for example, add the appropriate volume of DMSO to the vial containing the pre-weighed compound (M.Wt: 487.04 g/mol ).
-
Dissolution : Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting : Dispense the stock solution into single-use, light-protected (amber) vials. This is critical to prevent degradation from repeated freeze-thaw cycles and light exposure.[11]
-
Working Solutions : Prepare fresh working solutions for each experiment by diluting the DMSO stock into the desired aqueous buffer (e.g., PBS, cell culture media). Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
Protocol 2: Stability-Indicating HPLC Method
A reverse-phase HPLC method is standard for assessing the purity of small molecules and detecting degradation products.[12][13]
-
Instrumentation : An HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A : 0.1% Formic Acid in Water
-
Solvent B : 0.1% Acetonitrile with 0.1% Formic Acid
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Detection Wavelength : Determined by UV scan of the compound (typically near its λmax).
-
Gradient :
-
0-2 min: 5% B
-
2-18 min: Linear gradient from 5% to 95% B
-
18-22 min: Hold at 95% B
-
22-23 min: Return to 5% B
-
23-28 min: Re-equilibration at 5% B
-
-
-
Analysis :
-
At each time point, thaw one aliquot from each storage condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis (e.g., 10-50 µM).
-
Inject the sample and record the chromatogram.
-
Calculate the percent purity by dividing the peak area of the parent compound by the total area of all peaks. Compare this value to the T=0 baseline.
-
Recommendations for Storage and Handling
-
Solid Compound : Store the solid powder desiccated and protected from light. For long-term storage (months to years), -20°C is recommended.[1]
-
Stock Solutions (in DMSO) : For maximum stability, store stock solutions in single-use aliquots at -80°C for up to 6 months or longer.[11] Storage at -20°C is suitable for shorter periods (up to 1-3 months).[1][11] Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions : The stability of this compound is significantly reduced in aqueous buffers. It is strongly recommended to prepare fresh working solutions from the DMSO stock immediately before each experiment. Do not store aqueous solutions for extended periods, even at 4°C.
-
General Handling : Always use tightly sealed vials for DMSO stocks to prevent the absorption of atmospheric water, which can promote degradation.[11] Protect all solutions from direct light.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
- 6. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy - Wikipedia [en.wikipedia.org]
- 8. Physiological functions of ULK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | TANK Binding Kinase | Tocris Bioscience [tocris.com]
- 10. This compound | TANK Binding Kinase | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. High-performance liquid chromatography for small-scale studies of drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MRT68601 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of MRT68601 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of MRT68601 hydrochloride?
A1: MRT68601 hydrochloride is a potent inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). It exhibits a higher potency for TBK1, with a reported IC50 value of 6 nM.[1] These kinases are key regulators of innate immunity, inflammatory signaling, and autophagy.[2][3]
Q2: What are the known off-target effects of MRT68601 hydrochloride?
A2: The primary known off-target of MRT68601 is Microtubule Affinity Regulating Kinase 3 (MARK3).[2] While the compound is selective for TBK1, its inhibitory activity against MARK3 is noteworthy and should be considered when interpreting experimental data. Further comprehensive kinase profiling may reveal additional, lower-affinity off-targets.
Q3: How selective is MRT68601 for TBK1 over other kinases?
A3: MRT68601 shows at least a 10-fold selectivity for TBK1 over MARK3.[2] The selectivity against a broader panel of kinases has not been fully detailed in publicly available literature, but it is generally considered a selective inhibitor for TBK1 and IKKε.
Q4: What are the potential cellular consequences of off-target MARK3 inhibition?
A4: MARK3 is involved in regulating cell polarity, microtubule dynamics, and cell cycle control. Off-target inhibition of MARK3 by MRT68601 could potentially lead to phenotypes such as altered cell morphology, defects in cell division, and disruption of cellular structures that are dependent on a stable microtubule network. These effects would be independent of the intended inhibition of the TBK1/IKKε pathway.
Troubleshooting Guide
Problem: Unexpected Phenotype Observed
You observe a cellular effect that is inconsistent with the known functions of TBK1 and IKKε, such as defects in cell polarity or microtubule-dependent processes.
-
Possible Cause: This may be due to the off-target inhibition of MARK3 or other unknown kinases.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that MRT68601 is inhibiting TBK1/IKKε in your experimental system at the concentration used. This can be done by Western blot for downstream targets like phosphorylated IRF3 or p62.
-
Test for MARK3 Inhibition: Assess the phosphorylation status of known MARK3 substrates to see if they are affected by MRT68601 treatment.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype observed with MRT68601 to that of another selective TBK1/IKKε inhibitor with a different chemical scaffold. If the phenotype is not replicated, it is more likely to be an off-target effect of MRT68601.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete TBK1 and/or IKKε. If the genetic approach does not phenocopy the inhibitor treatment, the observed effect is likely off-target.
-
Problem: Variability in Experimental Results
You are experiencing inconsistent results between experiments when using MRT68601.
-
Possible Cause: Inconsistent compound stability, solubility, or cellular uptake. Off-target effects at higher concentrations can also contribute to variability.
-
Troubleshooting Steps:
-
Fresh Compound Preparation: Always prepare fresh stock solutions of MRT68601 in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration that inhibits TBK1/IKKε activity without causing significant off-target effects or cytotoxicity.
-
Confirm Cellular Uptake and Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that the compound is entering the cells and binding to its intended target at the concentrations used in your experiments.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of MRT68601 hydrochloride.
| Kinase Target | IC50 (nM) | Selectivity vs. TBK1 | Reference |
| TBK1 | 6 | 1x | [1] |
| IKKε | >6 | Lower Potency | [2] |
| MARK3 | >60 | >10x | [2] |
Note: The IC50 for IKKε is stated to be higher than for TBK1, and for MARK3 to be at least 10-fold higher. The exact values are not specified in the cited literature.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination of MRT68601 against MARK3
This protocol describes how to determine the concentration of MRT68601 that inhibits 50% of MARK3 activity in a biochemical assay.
Materials:
-
Recombinant active MARK3 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Substrate for MARK3 (e.g., CHKtide peptide)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay system
-
MRT68601 hydrochloride
-
DMSO
-
384-well plates
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of MRT68601 in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
5 µL of serially diluted MRT68601 or DMSO (for control).
-
10 µL of a solution containing the MARK3 enzyme and its substrate in kinase buffer.
-
-
Initiate Reaction: Add 5 µL of ATP solution (containing [γ-³²P]ATP if using radiography) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for MARK3.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Stop Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash unbound [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol. This involves adding ADP-Glo™ Reagent and then a Kinase Detection Reagent, followed by measuring luminescence.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the MRT68601 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that MRT68601 binds to its target (e.g., TBK1) in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
MRT68601 hydrochloride
-
DMSO
-
PBS with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies for TBK1 and a loading control like GAPDH)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of MRT68601 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: After treatment, wash the cells with PBS and harvest them by scraping. Resuspend the cells in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension for each treatment condition into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C. A non-heated control for each treatment should be included.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 30°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Normalize the protein concentration for all samples. Analyze the samples by Western blotting using an antibody against TBK1. Also, probe for a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensity for TBK1 at each temperature for the different MRT68601 concentrations. Ligand binding will stabilize the protein, resulting in more soluble TBK1 at higher temperatures in the MRT68601-treated samples compared to the DMSO control. Plot the amount of soluble TBK1 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures indicates target engagement.
Visualizations
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Chemical genetic transcriptional fingerprinting for selectivity profiling of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRT 68601 Hydrochloride Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRT 68601 hydrochloride in cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of TANK-binding kinase 1 (TBK1), with an in-vitro half-maximal inhibitory concentration (IC50) of 6 nM.[1][2][3] By inhibiting TBK1, it can modulate signaling pathways involved in innate immunity and inflammation. Notably, this compound has been shown to inhibit the formation of autophagosomes in lung cancer cells, indicating its role as an autophagy inhibitor.[1][2][3]
Q2: What is a recommended starting concentration range for this compound in cell viability experiments?
A2: For initial dose-response experiments, a broad range from 10 nM to 10 µM is recommended. This range is based on the potency of related compounds that also target kinases in the autophagy pathway, such as ULK1/2 inhibitors, which are effective in the low micromolar range for blocking autophagy in cells. A common starting point is to perform a serial dilution to identify the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in both water and DMSO up to 100 mM.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO, for example, 10 mM. This stock can then be further diluted in cell culture medium to the desired final concentrations. Always ensure the final DMSO concentration in your experimental wells is non-toxic to your cells (typically ≤ 0.5%).
To prepare a 10 mM stock solution in 1 mL of DMSO:
-
Molecular Weight: 487.04 g/mol
-
Mass required: 4.87 mg
-
Dissolve 4.87 mg of this compound in 1 mL of sterile DMSO. Mix thoroughly by vortexing. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death Even at Low Concentrations | 1. High sensitivity of the cell line: Certain cell lines may be particularly sensitive to TBK1 inhibition. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Incorrect stock solution concentration: Errors in calculation or weighing can lead to a more concentrated stock than intended. | 1. Perform a broad-range dose-response curve: Start with very low concentrations (e.g., in the nanomolar range) to determine the cytotoxic concentration 50 (CC50). 2. Include a solvent control: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your cells. 3. Verify stock solution concentration: Double-check all calculations and ensure accurate weighing of the compound. |
| No Observable Effect on Cell Viability | 1. Suboptimal concentration: The concentrations used may be too low to elicit a response in your specific cell line. 2. Cell line resistance: The chosen cell line may be resistant to the effects of TBK1 inhibition. 3. Compound instability: The compound may have degraded due to improper storage or handling. | 1. Increase the concentration range: Test higher concentrations (e.g., up to 50 µM or higher) in your dose-response experiment. 2. Use a positive control: Include a compound known to induce cell death in your cell line to validate the assay. 3. Prepare fresh stock solutions: Use a new aliquot of the compound and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| High Variability Between Replicate Wells | 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. 2. Edge effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. 3. Incomplete compound solubilization: The compound may not be fully dissolved in the media. | 1. Ensure a single-cell suspension: Thoroughly mix the cell suspension before seeding. 2. Avoid using outer wells: Fill the perimeter wells with sterile PBS or media to minimize evaporation from the experimental wells. 3. Properly mix dilutions: Ensure the compound is fully dissolved in the media by gentle pipetting or vortexing before adding to the cells. |
| Precipitation of the Compound in Culture Media | 1. Exceeding solubility limit: The concentration of this compound in the aqueous culture medium may be too high. | 1. Visually inspect for precipitates: Check the media for any signs of precipitation after adding the compound. 2. Reduce the final concentration: If precipitation is observed, lower the concentration range in your experiment. |
Quantitative Data Summary
While comprehensive public data on the cytotoxicity of this compound across a wide range of cell lines is limited, the following table provides a general reference for expected potency based on its primary target. Researchers should experimentally determine the IC50 and CC50 for their specific cell line of interest.
| Parameter | Value | Target | Reference |
| In-vitro IC50 | 6 nM | TBK1 | [1][2][3] |
Note: The IC50 value represents the concentration required to inhibit the biochemical activity of the target protein by 50%. The cytotoxic concentration (CC50) in a cell-based assay will likely be higher and is cell-line dependent.
Experimental Protocols
Protocol for Optimizing this compound Concentration using an MTT Assay
This protocol provides a step-by-step guide to determine the optimal concentration of this compound for your cell viability experiments using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Sterile DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a vehicle control with the same final DMSO concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the CC50 value.
-
Visualizations
Caption: Signaling pathway of TBK1 and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Technical Support Center: MRT 68601 Hydrochloride
Welcome to the technical support center for MRT 68601 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent TBK1 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of TANK-binding kinase 1 (TBK1), with an IC50 value of 6 nM.[1][2] Its primary mechanism involves the inhibition of autophagosome formation in cells, a key process in autophagy.[1][3] This can impact cellular signaling pathways, including non-canonical NF-κB signaling.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in both water and DMSO, up to 100 mM.[2] For long-term storage, it is recommended to keep the compound desiccated at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[3] The compound is stable for several weeks at ambient temperature during shipping.[3]
Q3: What is the purity of commercially available this compound?
A3: Commercially available this compound typically has a purity of ≥98%, as determined by HPLC.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of TBK1 activity. | Compound Degradation: Improper storage or handling may lead to degradation. | Ensure the compound is stored under the recommended conditions (-20°C for long-term, desiccated).[3] Prepare fresh stock solutions for each experiment. |
| Inaccurate Concentration: Errors in weighing or dilution. | Verify the calculations for preparing stock and working solutions. Use a calibrated balance for accurate measurement. | |
| Cell Line Variability: Different cell lines may exhibit varying sensitivity to the inhibitor. | Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line. | |
| Unexpected cellular effects or off-target activity. | Non-specific Kinase Inhibition: Like many kinase inhibitors, at higher concentrations, MRT 68601 may inhibit other kinases. | Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. Consider using a structurally distinct TBK1 inhibitor as a control to confirm that the observed phenotype is due to TBK1 inhibition. While specific off-target effects for MRT 68601 are not widely documented, kinase inhibitors, in general, can have off-target activities.[5][6][7] |
| Pathway Crosstalk: Inhibition of TBK1 can lead to unforeseen changes in interconnected signaling pathways.[5] | Thoroughly characterize the effects of the inhibitor on related signaling pathways in your experimental system. This may involve immunoblotting for key signaling proteins or performing pathway-specific reporter assays. | |
| Poor solubility or precipitation of the compound in media. | Incorrect Solvent: Using a solvent in which the compound is not fully soluble. | This compound is soluble in water and DMSO.[2] Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Precipitation at High Concentrations: The compound may precipitate out of solution at very high concentrations in aqueous media. | Prepare a concentrated stock solution in DMSO and then dilute it into your culture medium. Visually inspect the medium for any signs of precipitation after adding the compound. | |
| Difficulty reproducing published results. | Variations in Experimental Protocols: Differences in cell density, treatment time, or assay conditions. | Carefully review and adhere to the detailed experimental protocols. Pay close attention to parameters such as cell seeding density, duration of inhibitor treatment, and the specific reagents and antibodies used. |
| Batch-to-Batch Variability: Although purity is generally high, there could be minor variations between different batches of the compound. | If possible, obtain a new batch of the compound and re-run the key experiments. |
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a series of 2X working solutions in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X working solutions to the respective wells (to achieve a 1X final concentration). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle control.
Western Blotting for TBK1 Pathway Inhibition
This protocol can be used to confirm the inhibition of TBK1 signaling.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a downstream target of TBK1 (e.g., phospho-IRF3) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Normalize the signal to a loading control like β-actin or GAPDH.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of TBK1 by this compound blocks downstream signaling.
Caption: General workflow for in vitro experiments using this compound.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TANK Binding Kinase | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of MRT68601 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of MRT68601 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MRT68601 hydrochloride?
MRT68601 hydrochloride is a potent inhibitor of TANK-binding kinase 1 (TBK1) with a reported IC50 value of 6 nM.[1] TBK1 is a serine/threonine kinase involved in various cellular processes, including innate immunity, autophagy, and cell survival signaling pathways.[2][3][4] Specifically, MRT68601 has been shown to inhibit autophagosome formation in cancer cells.[1][5] It also affects the non-canonical NF-κB signaling pathway.[5]
Q2: Why am I observing high levels of cell death after treating my cells with MRT68601?
High levels of cell death following MRT68601 treatment can be attributed to several factors:
-
On-target effects: Inhibition of TBK1 can disrupt essential cellular processes that are dependent on its activity, such as pro-survival signaling and autophagy, leading to cell death in certain cell types, particularly those "addicted" to TBK1 signaling.[5]
-
Off-target effects: Although a potent TBK1 inhibitor, at higher concentrations MRT68601 may inhibit other kinases or cellular targets, leading to unintended cytotoxicity.
-
Concentration and exposure time: Cytotoxicity is often dose- and time-dependent. High concentrations or prolonged exposure to the compound can increase cell death.[6]
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to drug treatments. Cells that are highly dependent on the pathways regulated by TBK1 may be more susceptible to MRT68601-induced cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve MRT68601, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.1-0.5%).[7]
Q3: What are the potential mechanisms of cell death induced by MRT68601?
While specific studies on MRT68601-induced cytotoxicity are not extensively detailed in the provided search results, the inhibition of TBK1 can lead to different forms of cell death, including:
-
Apoptosis: Disruption of pro-survival signals, such as the NF-κB pathway, can trigger programmed cell death or apoptosis.[3]
-
Necroptosis: TBK1 is implicated in the regulation of necroptosis, a form of programmed necrosis. Its inhibition could potentially modulate this pathway. Necroptosis is mediated by RIPK1, RIPK3, and MLKL.[8][9]
Q4: How can I reduce the cytotoxicity of MRT68601 in my cell culture experiments?
Several strategies can be employed to mitigate the cytotoxic effects of MRT68601:
-
Optimize concentration and exposure time: Perform a dose-response and time-course experiment to determine the lowest effective concentration and the shortest exposure time needed to achieve the desired biological effect.
-
Co-treatment with cell death inhibitors:
-
Co-treatment with antioxidants: If oxidative stress is a contributing factor to cytotoxicity, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may be beneficial.[6][14]
-
Ensure optimal cell culture conditions: Maintain healthy cell cultures, as stressed cells are often more susceptible to drug-induced toxicity.[6]
-
Control for solvent toxicity: Always include a vehicle-only (e.g., DMSO) control in your experiments to ensure that the observed cytotoxicity is not due to the solvent.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at the desired effective concentration. | The therapeutic window for your specific cell line is narrow. | 1. Perform a more detailed dose-response curve to pinpoint the optimal concentration. 2. Reduce the exposure time of the cells to MRT68601. 3. Consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a necroptosis inhibitor (e.g., Necrostatin-1) to block cell death pathways. |
| Inconsistent results between experiments. | 1. Variability in cell health or confluency. 2. Inhibitor degradation. 3. Inconsistent pipetting or cell seeding. | 1. Standardize cell passage number and seeding density. Ensure cells are in the logarithmic growth phase. 2. Prepare fresh stock solutions of MRT68601 and store them properly in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[7] 3. Use calibrated pipettes and ensure even cell distribution when seeding plates. |
| No biological effect observed at non-toxic concentrations. | 1. The chosen cell line may not be dependent on TBK1 signaling. 2. The inhibitor may not be active. | 1. Confirm TBK1 expression and activity in your cell line. 2. Test the activity of your MRT68601 stock in a positive control cell line known to be sensitive to TBK1 inhibition. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of MRT68601 using an MTT Assay
This protocol provides a general framework for assessing cell viability.[6]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MRT68601 hydrochloride in complete culture medium. A suggested range is 0.01 µM to 100 µM.[7]
-
Include untreated control wells and vehicle (DMSO) control wells.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Protocol 2: Co-treatment with Cell Death Inhibitors to Mitigate Cytotoxicity
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
-
Inhibitor Pre-treatment:
-
Prepare solutions of the cell death inhibitor (e.g., 20 µM Z-VAD-FMK for apoptosis, 30 µM Necrostatin-1 for necroptosis) in complete culture medium.
-
Remove the old medium and add the medium containing the cell death inhibitor.
-
Incubate for 1-2 hours.
-
-
MRT68601 Treatment:
-
Prepare serial dilutions of MRT68601 in medium containing the cell death inhibitor at the pre-treatment concentration.
-
Add these solutions to the appropriate wells.
-
Include controls for untreated cells, vehicle, MRT68601 alone, and the cell death inhibitor alone.
-
Incubate for the desired exposure time.
-
-
Viability Assessment:
-
Assess cell viability using the MTT assay as described in Protocol 1 or another preferred method.
-
Quantitative Data Summary
| Compound | Target | IC50 / Effective Concentration | Notes |
| MRT68601 hydrochloride | TBK1 | IC50: 6 nM[1] | Potent inhibitor of TBK1. |
| Z-VAD-FMK | Pan-caspase | 10-50 µM | Irreversible pan-caspase inhibitor to block apoptosis.[8] |
| Q-VD-OPh | Caspases 1, 3, 8, 9 | 20-50 µM | Irreversible caspase inhibitor with lower toxicity than Z-VAD-FMK.[10] |
| Necrostatin-1 (Nec-1) | RIPK1 | EC50: 182 nM[9] | Inhibits necroptosis.[12] |
| GSK'872 | RIPK3 | 1-10 µM | Potent and selective RIPK3 inhibitor to block necroptosis.[13] |
| N-acetylcysteine (NAC) | Antioxidant | 1-10 mM | Reduces oxidative stress. |
| Vitamin E | Antioxidant | 10-100 µM | Can ameliorate drug-induced toxicity.[14] |
Visualizations
Caption: Simplified signaling pathway of TBK1 and the inhibitory action of MRT68601.
Caption: Troubleshooting workflow for addressing MRT68601-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of TBK1 Inhibition in Targeted Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Necrosis Inducers & Inhibitors - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 13. Necroptosis Inhibitors | Necroptosis | Tocris Bioscience [tocris.com]
- 14. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
interpreting variable results with MRT 68601 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRT 68601 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of TANK-binding kinase 1 (TBK1), with an IC50 value of 6 nM.[1] TBK1 is a kinase involved in multiple signaling pathways, including innate immunity and autophagy. By inhibiting TBK1, MRT 68601 can block downstream signaling cascades.
Q2: What are the common applications of this compound in research?
This compound is primarily used in research to:
-
Inhibit autophagosome formation in cancer cells, particularly lung cancer.[1]
-
Reduce transforming growth factor-beta (TGF-β)-mediated fibroblast activation, which is relevant in studies of fibrosis.[2][3]
-
Investigate the role of TBK1 in various signaling pathways.
Q3: What are potential off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in the provided search results, kinase inhibitors, in general, can have off-target activities.[4][5][6][7][8] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Q4: How should I prepare and store this compound?
For optimal results, follow the manufacturer's instructions for solubility and storage. Typically, small molecule inhibitors are dissolved in a solvent like DMSO to create a stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of TBK1 Activity
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Reagent Degradation | Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the inhibitor. |
| Cell Permeability Issues | Confirm that this compound is cell-permeable for your chosen cell type. If permeability is a concern, consider using a different inhibitor or a transfection-based approach to modulate TBK1 activity. |
| Assay Sensitivity | Ensure your readout for TBK1 activity (e.g., phosphorylation of a downstream target) is sensitive and within the linear range of detection. |
Issue 2: High Cellular Toxicity or Off-Target Effects
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Concentration Too High | High concentrations of kinase inhibitors can lead to off-target effects and cellular toxicity.[9] Reduce the concentration of this compound and perform a dose-response curve to find a concentration that inhibits TBK1 without causing significant toxicity. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in your culture medium is not toxic to your cells (typically <0.1%). Run a vehicle-only control. |
| Prolonged Incubation Time | Long exposure to the inhibitor may induce toxicity. Optimize the incubation time to the minimum required to observe the desired effect. |
| Off-Target Kinase Inhibition | To confirm that the observed phenotype is due to TBK1 inhibition, consider using a structurally different TBK1 inhibitor as a control or rescuing the phenotype by overexpressing a drug-resistant TBK1 mutant. |
Experimental Protocols
Protocol 1: Inhibition of TGF-β-Induced Fibroblast Activation
This protocol is adapted from studies on the effect of MRT 68601 on fibroblast activation.[2]
Materials:
-
Normal human lung fibroblasts
-
DMEM (Gibco) with 0.1% FBS
-
TGF-β (Thermo Fisher Scientific)
-
This compound
-
96-well clear-bottom plates
Procedure:
-
Plate normal human lung fibroblasts in 96-well plates in DMEM containing 0.1% FBS.
-
Treat the cells with varying concentrations of this compound diluted in the cell culture media.
-
Stimulate the cells with 2 ng/mL TGF-β.
-
Incubate for 48-72 hours.
-
Assess fibroblast activation by measuring the expression of fibrogenic genes (e.g., ACTA2, SERPINE1) via qPCR or by quantifying the deposition of extracellular matrix proteins like fibronectin and collagen I through immuno-ECM analysis.[2][3]
Quantitative Data Summary:
| Concentration of MRT-68601 | Gene Expression (ACTA2) % Change | Gene Expression (SERPINE1) % Change | Fibronectin Deposition % Change | Collagen I Deposition % Change |
| 0 µM (Control) | 100% | 100% | 100% | 100% |
| 5 µM | Reduced | Reduced | Reduced | Reduced |
| 10 µM | Further Reduced | Further Reduced | Further Reduced | Further Reduced |
| 15 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: The table represents the expected dose-dependent decrease as described in the literature.[2][3] Actual values will vary depending on the experimental setup.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits TBK1, blocking downstream pathways.
Experimental Workflow Diagram
Caption: Workflow for assessing MRT 68601's effect on fibroblast activation.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TBK1 regulates YAP/TAZ and fibrogenic fibroblast activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Confirming TBK1 Inhibition by MRT68601 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the inhibition of TANK-binding kinase 1 (TBK1) using MRT68601 hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MRT68601 hydrochloride and what is its primary mechanism of action?
MRT68601 hydrochloride is a potent and specific inhibitor of TBK1, a serine/threonine kinase crucial in innate immunity signaling pathways.[1] Its primary mechanism of action is the inhibition of the kinase activity of TBK1, thereby preventing the phosphorylation of its downstream substrates.[2] MRT68601 has an IC50 value of 6 nM for TBK1.[1] It has been shown to inhibit the formation of autophagosomes in lung cancer cells and to affect the non-canonical NF-κB signaling pathway.[1][2]
Q2: What are the key signaling pathways regulated by TBK1?
TBK1 is a central kinase in several signaling pathways, including:
-
Innate Immune Response: TBK1 is essential for the production of type I interferons (IFNs) in response to viral and bacterial infections through the phosphorylation of transcription factors like IRF3 and IRF7.[3][4][5]
-
NF-κB Signaling: It is involved in the non-canonical NF-κB pathway by phosphorylating p100/NF-κB2.[2][5]
-
Autophagy: TBK1 regulates autophagy by phosphorylating autophagy receptors such as p62/SQSTM1 and OPTN.[2][5][6]
-
Cell Proliferation and Survival: Aberrant TBK1 activity has been linked to cancer development and cell survival.[4][7]
Q3: How can I confirm that MRT68601 hydrochloride is inhibiting TBK1 in my cellular model?
Confirmation of TBK1 inhibition can be achieved by assessing the phosphorylation status of its key downstream targets. A significant decrease in the phosphorylation of these substrates after treatment with MRT68601 hydrochloride indicates successful inhibition. Key readouts include:
-
Phospho-IRF3 (Ser386 or Ser396): A direct and widely used marker for TBK1 activity in response to stimuli like poly(I:C) or viral infection.[8][9]
-
Phospho-p62/SQSTM1 (Ser403): A marker for TBK1's role in autophagy.[2][6]
-
Phospho-STING (Ser366): In the context of the cGAS-STING pathway, TBK1 phosphorylates STING.
-
Nuclear Translocation of RelB: As a downstream effector of the non-canonical NF-κB pathway, the nuclear localization of RelB can be assessed.[2]
Troubleshooting Guide
This guide addresses common issues that may arise when using MRT68601 hydrochloride to inhibit TBK1.
| Problem | Possible Cause | Suggested Solution |
| No change in downstream target phosphorylation after MRT68601 treatment. | Compound Inactivity: The compound may have degraded. | Ensure proper storage of MRT68601 hydrochloride (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Incorrect Concentration: The concentration of MRT68601 used may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a range around the reported IC50 (6 nM) and extend to higher concentrations (e.g., up to 10 µM).[2] | |
| Insufficient Stimulation: The TBK1 pathway may not be sufficiently activated to observe a significant decrease in phosphorylation upon inhibition. | Ensure your stimulus (e.g., poly(I:C), Sendai virus, cGAMP) is potent and used at an optimal concentration and time point to activate TBK1. | |
| Cellular Permeability Issues: The compound may not be effectively entering the cells. | While MRT68601 is generally cell-permeable, you can try pre-incubating the cells with the inhibitor for a longer duration before stimulation. | |
| High background phosphorylation of TBK1 targets. | Constitutive Pathway Activation: Some cancer cell lines exhibit constitutive activation of the TBK1 pathway.[8] | This can be a characteristic of your cell model. In this case, you should still observe a decrease in phosphorylation relative to the vehicle-treated control. |
| Non-specific Antibody Binding: The antibody used for western blotting may be non-specific. | Use a well-validated antibody for your target protein. Include appropriate controls, such as knockout/knockdown cell lysates, if available. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or serum concentration can affect signaling pathways. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Timing of Treatment and Stimulation: The timing of inhibitor treatment relative to stimulation is critical. | Optimize the pre-incubation time with MRT68601 before adding the stimulus, and ensure the stimulation time is consistent across experiments. |
Experimental Protocols
Western Blotting for Phospho-IRF3
This protocol describes how to assess TBK1 inhibition by measuring the phosphorylation of its substrate, IRF3.
Materials:
-
MRT68601 hydrochloride
-
Cell line of interest (e.g., A549, RAW264.7)
-
TBK1 pathway stimulus (e.g., poly(I:C), Sendai virus)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-TBK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of MRT68601 hydrochloride (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add the TBK1 stimulus (e.g., 10 µg/mL poly(I:C)) to the media and incubate for the desired time (e.g., 3-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-IRF3 signal to total IRF3 and/or a loading control like β-actin.
Autophagy Flux Assay
This protocol assesses the effect of TBK1 inhibition on autophagy.
Materials:
-
MRT68601 hydrochloride
-
Cell line stably expressing tandem fluorescent-tagged LC3B (mRFP-GFP-LC3B)
-
Autophagy inhibitor (e.g., Chloroquine (B1663885) or Bafilomycin A1)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed mRFP-GFP-LC3B expressing cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with MRT68601 hydrochloride or vehicle. In a parallel set of wells, co-treat with an autophagy inhibitor like chloroquine (50 µM) to block autophagosome-lysosome fusion.
-
Incubation: Incubate for the desired time (e.g., 6-24 hours).
-
Imaging: Fix the cells and mount the coverslips on microscope slides.
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for GFP (autophagosomes) and RFP (autophagosomes and autolysosomes).
-
Count the number of green (GFP) and red (RFP) puncta per cell.
-
A decrease in both green and red puncta upon MRT68601 treatment suggests an inhibition of autophagosome formation.[2] An accumulation of puncta with chloroquine treatment confirms a functional autophagy flux.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified TBK1 signaling pathway and the point of inhibition by MRT68601.
Caption: Experimental workflow for confirming TBK1 inhibition via Western Blot.
Caption: A logical troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Role of TBK1 Inhibition in Targeted Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
effect of serum on MRT 68601 hydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MRT68601 hydrochloride. The information is designed to help address specific issues that may be encountered during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced MRT68601 activity in the presence of serum. | Serum Protein Binding: MRT68601 may bind to proteins in the serum (e.g., albumin, alpha-1-acid glycoprotein), reducing its effective free concentration.[1][2][3] | - Increase MRT68601 Concentration: Perform a dose-response curve with and without serum to determine the shift in IC50. - Use Serum-Free or Reduced-Serum Media: If experimentally feasible, adapt cells to grow in lower serum concentrations or serum-free media for the duration of the treatment. - Purified Protein System: For kinase assays, consider using a purified recombinant TBK1 enzyme system to eliminate the confounding factor of serum proteins. |
| Inconsistent results between experiments. | MRT68601 Instability: Small molecule inhibitors can be unstable in aqueous solutions over time.[4] Cell Culture Variability: Differences in cell density, passage number, or serum lot can affect experimental outcomes. | - Prepare Fresh Solutions: Always prepare fresh working solutions of MRT68601 from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. - Standardize Cell Culture Conditions: Maintain consistent cell seeding densities and use cells within a defined passage number range. If possible, test a new lot of serum for its effect on the experiment before large-scale use. |
| No observable effect of MRT68601 on the target pathway. | Incorrect Concentration: The concentration of MRT68601 may be too low to effectively inhibit TBK1 in your specific cell line or assay. Cell Line Insensitivity: The biological process being studied may not be dependent on TBK1 signaling in the chosen cell line.[5][6] | - Perform a Dose-Response Experiment: Test a wide range of MRT68601 concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. - Confirm TBK1 Pathway Activity: Ensure that the TBK1 pathway is active in your cell line under basal conditions or with appropriate stimulation. This can be done by measuring the phosphorylation of TBK1 (Ser172) or its downstream targets like IRF3. - Use a Positive Control Cell Line: If possible, include a cell line known to be sensitive to TBK1 inhibition as a positive control. |
| Unexpected off-target effects. | Inhibition of Other Kinases: Although MRT68601 is a potent TBK1 inhibitor, it may have off-target effects at higher concentrations. | - Use the Lowest Effective Concentration: Determine the minimal concentration of MRT68601 that achieves the desired biological effect to minimize the risk of off-target activity. - Phenotype Confirmation: Use a secondary method, such as siRNA-mediated knockdown of TBK1, to confirm that the observed phenotype is a direct result of TBK1 inhibition. |
Frequently Asked Questions (FAQs)
Q1: How does serum affect the activity of MRT68601 hydrochloride?
Q2: What is the mechanism of action of MRT68601 hydrochloride?
A2: MRT68601 hydrochloride is a potent inhibitor of TANK-binding kinase 1 (TBK1).[7] TBK1 is a serine/threonine kinase that plays a crucial role in several cellular processes, including innate immunity, autophagy, and cell proliferation.[6][8] By inhibiting TBK1, MRT68601 can block the activation of downstream signaling pathways, such as the IRF3/7 and NF-κB pathways, and interfere with processes like autophagy.[5][8]
Q3: What are the recommended storage and handling conditions for MRT68601 hydrochloride?
A3: For long-term storage, it is advisable to store MRT68601 hydrochloride as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a solvent such as DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to prepare fresh dilutions in aqueous media for each experiment to ensure stability and activity.
Q4: How can I verify that MRT68601 is inhibiting TBK1 in my cells?
A4: To confirm the on-target activity of MRT68601, you can measure the phosphorylation status of TBK1 at serine 172 (Ser172), which is an indicator of its activation.[9] A decrease in p-TBK1 (Ser172) levels upon treatment with MRT68601 would indicate target engagement. Additionally, you can assess the phosphorylation of downstream TBK1 substrates, such as IRF3, or the expression of TBK1-dependent genes.
Hypothetical Data on Serum Effect
The following table illustrates a hypothetical scenario of how serum might affect the IC50 value of MRT68601 in a cell-based assay. Note: This data is for illustrative purposes only and is not derived from experimental results.
| Assay Condition | Hypothetical IC50 of MRT68601 |
| Serum-Free Media | 6 nM |
| Media with 10% Fetal Bovine Serum | 50 nM |
Experimental Protocols
Protocol: Determining the Effect of Serum on MRT68601 Activity via Western Blot
-
Cell Seeding: Plate A549 lung cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture Conditions: Culture one set of plates in complete growth medium (e.g., DMEM with 10% FBS) and another set in serum-free medium for 24 hours prior to treatment.
-
MRT68601 Preparation: Prepare a series of dilutions of MRT68601 hydrochloride in both complete and serum-free media.
-
Treatment: Treat the cells with a range of MRT68601 concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours. Include a DMSO-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against p-TBK1 (Ser172) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total TBK1 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities and normalize the p-TBK1 signal to total TBK1 and the loading control. Compare the dose-dependent inhibition of TBK1 phosphorylation in the presence and absence of serum.
Visualizations
Caption: MRT68601 inhibits TBK1, blocking downstream signaling pathways.
Caption: Workflow for evaluating the impact of serum on MRT68601 activity.
References
- 1. Impact of protein binding on the analytical detectability and anticancer activity of thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Binding • Frontage Laboratories [frontagelab.com]
- 3. Determination of human serum alpha1-acid glycoprotein and albumin binding of various marketed and preclinical kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Role of TBK1 Inhibition in Targeted Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor solubility of MRT 68601 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRT68601 hydrochloride. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during the handling and use of MRT68601 hydrochloride.
Question: I am having trouble dissolving MRT68601 hydrochloride. The product datasheet says it is soluble, but I am observing poor solubility. Why is this happening?
Answer:
While MRT68601 hydrochloride is reported to be soluble in water and DMSO, several factors can contribute to apparent poor solubility.[1] Here are some common causes and troubleshooting steps:
-
Incorrect Solvent or Concentration: Ensure you are using the recommended solvents (Water or DMSO) and not exceeding the maximum reported concentration of 100 mM.[1]
-
Batch-Specific Variability: The degree of hydration can vary between batches, which may slightly alter the molecular weight and affect the required solvent volume for a target concentration.[1] Always refer to the batch-specific data on the Certificate of Analysis if available.
-
Improper Dissolution Technique: Sonication or gentle warming can aid in the dissolution of the compound. Ensure the solution is vortexed thoroughly to ensure homogeneity.
-
Precipitation in Media: When diluting a DMSO stock solution into aqueous buffers or cell culture media, the compound may precipitate if the final DMSO concentration is not optimal or if the buffer components interact with the compound. It is recommended to perform serial dilutions and to add the compound to the media with vigorous mixing.
Question: What are the recommended storage conditions for MRT68601 hydrochloride stock solutions?
Answer:
For long-term stability, it is recommended to store stock solutions of MRT68601 hydrochloride at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into single-use vials is highly recommended.
Question: Can I use solvents other than water or DMSO to dissolve MRT68601 hydrochloride?
Answer:
While water and DMSO are the most commonly reported and recommended solvents, other solvents may be suitable depending on the experimental requirements.[1] However, extensive solubility testing and validation would be required. If you are considering an alternative solvent for in vivo studies, ensure it is biocompatible and non-toxic at the required concentration.
Question: How does MRT68601 hydrochloride exert its biological effects?
Answer:
MRT68601 hydrochloride is a potent inhibitor of TANK-binding kinase 1 (TBK1), with an IC50 of 6 nM.[1][2] TBK1 is a key kinase involved in several cellular signaling pathways, including the innate immune response and autophagy.[3][4] By inhibiting TBK1, MRT68601 can modulate these pathways. For example, it has been shown to inhibit the formation of autophagosomes in lung cancer cells and is involved in regulating non-canonical NF-κB signaling.[5]
Data Presentation
Table 1: Solubility of MRT68601 Hydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 100 | 48.7 | [1] |
| DMSO | 100 | 48.7 | [1] |
Molecular Weight: 487.04 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of MRT68601 Hydrochloride in DMSO
-
Materials:
-
MRT68601 hydrochloride (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the vial of MRT68601 hydrochloride to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of MRT68601 hydrochloride using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.87 mg of the compound (assuming a molecular weight of 487.04 g/mol ).
-
Add the appropriate volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Inhibition of TBK1 by MRT68601 blocks downstream signaling pathways.
Caption: Recommended workflow for solubilizing MRT68601 hydrochloride.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of TBK1 Inhibition in Targeted Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
impact of MRT 68601 hydrochloride on cell morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRT68601 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals investigating the impact of this compound on cell morphology and related signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MRT68601 hydrochloride?
MRT68601 hydrochloride is a potent inhibitor of TANK-Binding Kinase 1 (TBK1), with an IC50 value of 6 nM.[1] It also exhibits inhibitory activity against IKKε, though to a lesser extent.[2] Its primary effect in cellular models is the inhibition of autophagosome formation, positioning it as an upstream regulator of autophagy.[1][2]
Q2: What are the expected effects of MRT68601 hydrochloride on autophagy?
By inhibiting TBK1, MRT68601 hydrochloride blocks the formation of autophagosomes.[1][2] In experiments using lung cancer cell lines such as A549, treatment with MRT68601 resulted in a significant reduction in the number of autophagic puncta, which are indicative of autophagosomes.[2] This inhibition of basal autophagy is a key functional outcome of treatment with this compound.[2]
Q3: Which signaling pathways are affected by MRT68601 hydrochloride?
The primary signaling pathway affected by MRT68601 hydrochloride is the one mediated by its direct target, TBK1. TBK1 is a crucial kinase in various cellular processes, including the innate immune response and the regulation of autophagy.[3] Specifically, the inhibition of TBK1 by MRT68601 has been shown to impact the non-canonical NF-κB signaling pathway.[2]
Q4: In which cell lines has the activity of MRT68601 hydrochloride been characterized?
The effects of MRT68601 hydrochloride have been notably characterized in A549 non-small cell lung cancer (NSCLC) cells.[2] Additionally, its impact on LPS-stimulated IRF3 phosphorylation has been assessed in RAW264.7 macrophage-like cells.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| No observable change in cell morphology after treatment. | 1. Suboptimal concentration: The concentration of MRT68601 may be too low to elicit a response in your cell type. 2. Short treatment duration: The incubation time may be insufficient for morphological changes to become apparent. 3. Cell line resistance: The cell line being used may be resistant to the effects of TBK1 inhibition on morphology. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line. 2. Conduct a time-course experiment: Observe cells at multiple time points (e.g., 12, 24, 48, and 72 hours) to identify the onset of any morphological changes.[2] 3. Use a sensitive positive control cell line: If possible, include a cell line known to be responsive to MRT68601, such as A549, in your experiments to validate the compound's activity.[2] |
| Unexpected or widespread cell death at low concentrations. | 1. Compound toxicity: The cell line may be particularly sensitive to MRT68601. 2. Off-target effects: Although a potent TBK1 inhibitor, off-target effects at higher concentrations cannot be entirely ruled out.[2] | 1. Lower the concentration: Start with a much lower concentration range and gradually increase it. 2. Reduce treatment duration: Shorter exposure times may mitigate acute toxicity while still allowing for the observation of specific effects. 3. Confirm on-target effect: Use techniques like siRNA-mediated knockdown of TBK1 to see if the phenotype is replicated, confirming that the observed cell death is due to TBK1 inhibition.[2] |
| Difficulty in interpreting autophagy inhibition. | 1. Ambiguous LC3 puncta: Changes in LC3 puncta can be difficult to interpret without proper controls. 2. Static measurement: Observing LC3-II levels at a single time point does not provide a complete picture of autophagic flux. | 1. Use tandem fluorescent-tagged LC3B (tfLC3B): This reporter can distinguish between autophagosomes (yellow puncta) and autolysosomes (red puncta), providing a clearer picture of autophagic flux.[2] 2. Perform an autophagy flux assay: Inhibit lysosomal degradation with agents like chloroquine (B1663885) or bafilomycin A1. An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates active autophagic flux. Treatment with MRT68601 should prevent this accumulation.[2] |
| Observed changes in microtubule organization. | 1. Potential off-target effects on kinases regulating the cytoskeleton. 2. Downstream consequences of TBK1 inhibition. | 1. Investigate related kinase inhibition: Note that a structurally related compound, MRT68921, has been reported to affect microtubule polymerization.[4] While MRT68601 is selective for TBK1/IKKε, consider the possibility of broader kinase inhibition at higher concentrations.[2] 2. Co-stain with cytoskeletal markers: Use immunofluorescence to visualize microtubules (α-tubulin) and actin filaments (phalloidin) to systematically characterize any cytoskeletal rearrangements. |
Experimental Protocols
Autophagy Flux Assay via Immunofluorescence
This protocol is adapted from studies observing the effect of MRT68601 on autophagosome formation.[2]
-
Cell Plating: Plate A549 cells expressing tandem-fluorescent LC3B (tfLC3B) onto glass coverslips in a 24-well plate. Allow cells to adhere overnight.
-
Treatment:
-
Treat cells with DMSO (vehicle control) or 1 µM MRT68601 hydrochloride for 24 hours.
-
For a positive control for autophagy inhibition, you can use a known autophagy inhibitor like 3-methyladenine.
-
To measure flux, a separate set of wells can be co-treated with a lysosomal inhibitor like 5 µM chloroquine for the final 4 hours of the experiment.[2]
-
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of green (autophagosomes) and red (autolysosomes) puncta per cell.
-
A decrease in the total number of puncta with MRT68601 treatment indicates inhibition of autophagosome formation.[2]
-
Western Blot for Autophagy Markers
-
Cell Lysis: Plate and treat cells as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Densitometrically quantify the levels of LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio upon treatment with MRT68601 (in the absence of lysosomal inhibitors) is indicative of autophagy inhibition.
Visualized Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ULK1 inhibitor induces spindle microtubule disorganization and inhibits phosphorylation of Ser10 of histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TBK1 Inhibitors: MRT68601 Hydrochloride vs. BX795
For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is paramount for the success of preclinical and clinical studies. This guide provides a comprehensive comparison of two widely used TBK1 inhibitors, MRT68601 hydrochloride and BX795, focusing on their performance, target selectivity, and supporting experimental data.
TANK-binding kinase 1 (TBK1) is a critical serine/threonine kinase involved in innate immunity, inflammation, and autophagy. Its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target. MRT68601 hydrochloride and BX795 are two small molecule inhibitors frequently employed to probe TBK1 function and evaluate its therapeutic potential. This guide aims to provide an objective comparison to aid in the selection of the most appropriate inhibitor for specific research needs.
Mechanism of Action and Target Specificity
Both MRT68601 and BX795 are ATP-competitive inhibitors of TBK1. However, their selectivity profiles and off-target effects differ significantly, which is a crucial consideration for interpreting experimental results.
MRT68601 hydrochloride is a potent inhibitor of TBK1.[1] It has been shown to inhibit autophagosome formation in lung cancer cells.[1]
BX795 was initially developed as an inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1) but was later identified as a potent inhibitor of TBK1 and the closely related IκB kinase ε (IKKε).[2][3] Its broader kinase inhibition profile includes activity against Aurora B, ERK8, and MARK3.[4] Studies have also indicated that BX795 can inhibit other signaling pathways, including those mediated by AKT, JNK, and JAK2/STAT1.[5] This broader activity can complicate the interpretation of results, as observed effects may not be solely attributable to TBK1 inhibition.
Quantitative Performance Data
The following tables summarize the available quantitative data for MRT68601 hydrochloride and BX795, providing a basis for comparing their potency and selectivity. It is important to note that IC50 values can vary between different assay formats and conditions.
Table 1: Potency Against Primary Targets
| Inhibitor | Target | IC50 (nM) |
| MRT68601 hydrochloride | TBK1 | 6[1] |
| BX795 | TBK1 | 6[6] |
| IKKε | 41[6] | |
| PDK1 | 6[6] |
Table 2: Selectivity Profile Against a Panel of Off-Target Kinases
| Kinase | MRT68601 (% Inhibition at 1 µM) | BX795 (IC50 in nM) |
| MARK3 | Potent Inhibition | ~12 |
| Aurora B | >10-fold selective over TBK1 | 11 |
| ERK8 | >10-fold selective over TBK1 | ~20 |
| Other kinases | Generally >10-fold selective over TBK1 | - |
One study suggested that both BX795 and a related compound to MRT68601, MRT67307, can induce the phosphorylation of TBK1 at Ser172 in the absence of other stimuli, indicating potential off-target effects that lead to the activation of an upstream kinase.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and how they are typically evaluated, the following diagrams are provided.
Caption: TBK1 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Comparing TBK1 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are generalized protocols for key experiments used to evaluate TBK1 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of TBK1.
Objective: To determine the IC50 value of MRT68601 and BX795 against TBK1.
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
MRT68601 hydrochloride and BX795
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of MRT68601 and BX795 in DMSO.
-
In a 384-well plate, add 1 µL of each inhibitor dilution (or DMSO for control).
-
Add 2 µL of TBK1 enzyme diluted in kinase buffer to each well.
-
Add 2 µL of a mixture of substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for TBK1.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis
This technique is used to assess the effect of the inhibitors on the TBK1 signaling pathway within a cellular context.
Objective: To compare the effects of MRT68601 and BX795 on the phosphorylation of TBK1 and its downstream substrate, IRF3.
Materials:
-
Cell line of interest (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
MRT68601 hydrochloride and BX795
-
Stimulus (e.g., poly(I:C) to activate the TBK1 pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of MRT68601 or BX795 (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., poly(I:C)) for a predetermined time to activate the TBK1 pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Cell Viability Assay
This assay measures the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines.
Objective: To compare the dose-dependent effects of MRT68601 and BX795 on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
MRT68601 hydrochloride and BX795
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay (e.g., MTT, XTT)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of MRT68601 or BX795 (and a DMSO vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curves to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
Both MRT68601 hydrochloride and BX795 are valuable tools for studying TBK1 biology. MRT68601 appears to be a more selective inhibitor of TBK1, which can be advantageous for studies aiming to specifically dissect the roles of this kinase. BX795, while also a potent TBK1 inhibitor, exhibits a broader kinase inhibition profile. This polypharmacology can be a confounding factor, but it may also offer therapeutic advantages in certain contexts where targeting multiple nodes in a signaling network is beneficial.
The choice between these two inhibitors should be guided by the specific research question. For studies requiring high selectivity for TBK1, MRT68601 may be the preferred choice. When investigating pathways where the interplay of TBK1 with other kinases like PDK1 is of interest, or in broader screening campaigns, BX795 could be a useful tool. It is crucial for researchers to be aware of the off-target effects of these compounds and to include appropriate controls to validate their findings. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation and comparison of these and other kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The kinase inhibitor BX795 suppresses the inflammatory response via multiple kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MRT 68601 Hydrochloride and Amlexanox: Potent Inhibitors of TBK1/IKKε Signaling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitors, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) have emerged as critical targets in innate immunity, inflammatory diseases, and oncology. This guide provides an objective comparison of two prominent inhibitors of these kinases: MRT 68601 hydrochloride and Amlexanox (B1666007). We present a detailed analysis of their mechanisms of action, biochemical and cellular activities, and a summary of their applications in preclinical models, supported by experimental data and methodologies.
Introduction to this compound and Amlexanox
This compound is a potent and selective inhibitor of TBK1.[1][2][3] It has been investigated for its role in autophagy and its potential as a therapeutic agent in cancers addicted to TBK1 signaling.[1][2]
Amlexanox is a clinically approved drug with a history of use in treating aphthous ulcers and asthma.[4][5][6] More recently, it has been identified as a dual inhibitor of TBK1 and IKKε, exhibiting anti-inflammatory, metabolic-modulating, and potential anti-cancer properties.[7][8][9][10][11]
Mechanism of Action and Signaling Pathways
Both this compound and Amlexanox exert their effects by inhibiting the kinase activity of TBK1 and, in the case of Amlexanox, IKKε. These kinases are central components of signaling pathways that lead to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and NF-κB, which are crucial for the production of type I interferons and other inflammatory mediators.
The following diagram illustrates the canonical TBK1/IKKε signaling pathway and the points of inhibition by MRT 68601 and Amlexanox.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Amlexanox, providing a direct comparison of their biochemical potency and cellular effects.
Table 1: Biochemical Potency against Target Kinases
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | TBK1 | 6 nM | Biochemical Kinase Assay | [1][2][3] |
| IKKε | Less potent than TBK1 | Kinase Selectivity Profile | [12] | |
| Amlexanox | TBK1 | ~1-2 µM | Myelin Basic Protein (MBP) Phosphorylation Assay | [7][8][9][10] |
| IKKε | ~1-2 µM | Myelin Basic Protein (MBP) Phosphorylation Assay | [7][8][9][10] | |
| IKKα | No significant inhibition | Kinase Panel Screen | [9][10] | |
| IKKβ | No significant inhibition | Kinase Panel Screen | [9][10] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| This compound | A549 (Lung Cancer) | Autophagosome Formation | Inhibition | 1 µM | [12] |
| A549 (Lung Cancer) | Cell Viability | Reduction | 1-10 µM | [12] | |
| Amlexanox | SK-Mel-28 (Melanoma) | Cell Proliferation (SRB Assay) | IC50 = 92 µM | 92 µM | [13] |
| SK-Mel-28 (Melanoma) | Cell Proliferation (WST Assay) | IC50 = 125 µM | 125 µM | [13] | |
| 3T3-L1 (Adipocytes) | IRF3 Phosphorylation | Inhibition | Not specified | [7][9] | |
| BV2 (Microglia) | Pro-inflammatory Cytokine Expression | Reduction | Not specified | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and Amlexanox.
Biochemical Kinase Assay (for IC50 Determination)
This protocol outlines a general procedure for determining the in vitro potency of inhibitors against TBK1 or IKKε.
Detailed Steps:
-
Reagent Preparation : Recombinant human TBK1 or IKKε enzyme is diluted in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[13] A substrate such as Myelin Basic Protein (MBP) is prepared in the same buffer. The test inhibitor is serially diluted to various concentrations.
-
Incubation : The enzyme, substrate, and inhibitor are pre-incubated together in a 96- or 384-well plate for a defined period (e.g., 20 minutes at room temperature) to allow for inhibitor binding.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system where ADP production is measured). The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes at 30°C).
-
Reaction Termination : The reaction is stopped, for example, by adding a stop solution or by spotting the reaction mixture onto a filter membrane.
-
Detection : The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done using a scintillation counter or autoradiography. For ADP-Glo™ assays, a luminescent signal is measured which correlates with ADP production.[13][15]
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phospho-IRF3 Assay
This cell-based assay measures the ability of an inhibitor to block the phosphorylation of IRF3, a direct downstream target of TBK1 and IKKε.
Detailed Steps:
-
Cell Culture : A suitable cell line (e.g., 3T3-L1 adipocytes, BV2 microglia) is cultured to an appropriate confluency in multi-well plates.[7][14]
-
Inhibitor Pre-treatment : Cells are pre-treated with various concentrations of MRT 68601 or Amlexanox for a specific duration (e.g., 1 hour).
-
Cellular Stimulation : The TBK1/IKKε pathway is activated by treating the cells with a stimulant such as polyinosinic:polycytidylic acid (poly(I:C)) or lipopolysaccharide (LPS).[7][9][14]
-
Cell Lysis : After stimulation, the cells are washed and lysed to extract total protein.
-
Western Blotting : Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection : The membrane is probed with primary antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3 (as a loading control). Subsequently, a secondary antibody conjugated to a detection enzyme (e.g., HRP) is used.
-
Data Analysis : The band intensities for p-IRF3 and total IRF3 are quantified, and the relative inhibition of IRF3 phosphorylation by the compound is determined.
In Vivo Mouse Models
Both compounds have been evaluated in various mouse models to assess their efficacy and pharmacokinetic properties.
Amlexanox in an Obesity Mouse Model: [2][8]
-
Model : Diet-induced obese (DIO) C57BL/6J mice.
-
Dosing : Amlexanox is administered by oral gavage at doses ranging from 25 to 100 mg/kg/day.[16]
-
Parameters Measured : Body weight, food intake, insulin (B600854) sensitivity (glucose and insulin tolerance tests), and analysis of metabolic tissues (e.g., liver, adipose tissue).
-
Key Findings : Amlexanox treatment leads to weight loss, improved insulin sensitivity, and reduced hepatic steatosis in obese mice.[2][8]
MRT 68601 in a Lung Cancer Xenograft Model:
-
Model : A549 lung cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Dosing : Once tumors are established, mice are treated with MRT 68601 (dose and schedule to be determined by tolerability studies).
-
Parameters Measured : Tumor volume, body weight, and analysis of tumor tissue for target engagement (e.g., reduced p-IRF3 or other downstream markers).
-
Expected Outcome : MRT 68601 treatment is expected to inhibit tumor growth in models where the cancer cells are dependent on TBK1 signaling.
Conclusion
This compound and Amlexanox are valuable research tools for investigating the roles of TBK1 and IKKε in health and disease. MRT 68601 stands out for its high potency against TBK1, making it a suitable tool for studies focused specifically on this kinase. Amlexanox, while less potent, offers the advantage of dual TBK1/IKKε inhibition and has a well-established safety profile in humans, which has facilitated its repurposing for metabolic and inflammatory diseases.
The choice between these two inhibitors will depend on the specific research question. For highly selective TBK1 inhibition in vitro and in preclinical models, MRT 68601 is a strong candidate. For studies requiring dual inhibition of TBK1 and IKKε, or for translational research where a clinically tested compound is advantageous, Amlexanox is a compelling option. Further head-to-head studies, particularly comprehensive kinase selectivity profiling under identical conditions, would provide a more definitive comparison of their off-target activities and further guide their application in research and drug development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. An inhibitor of the protein kinases TBK1/IKKε improves obesity-related metabolic dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Inhibition of IKKε and TBK1 improves glucose control in a subset of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. JCI Insight - The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis [insight.jci.org]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Unveiling the Selectivity of MRT68601 Hydrochloride: A Kinase Inhibitor Profile
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for predicting its biological effects and potential therapeutic applications. This guide provides a detailed comparison of the selectivity of MRT68601 hydrochloride against other kinases, supported by available experimental data and methodologies.
MRT68601 hydrochloride is a potent inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two key regulators of innate immunity and cellular inflammatory responses.[1] Its efficacy in targeting these kinases has made it a valuable tool for investigating their roles in various signaling pathways, including autophagy and non-canonical NF-κB signaling. However, a comprehensive understanding of its activity across the entire human kinome is crucial for interpreting experimental results and anticipating potential off-target effects.
Kinase Inhibition Profile of MRT68601 Hydrochloride
| Kinase Target | IC50 (nM) | Selectivity vs. TBK1 | Reference |
| TBK1 | 6 | - | [1] |
| IKKε | Data not publicly available | Less potent than TBK1 | |
| MARK3 | Data not publicly available | Less than 10-fold | |
| Other Kinases | Data not publicly available | > 10-fold |
Note: The table above is compiled from available literature. A comprehensive screen across a broad panel of kinases would provide a more complete understanding of the selectivity profile of MRT68601 hydrochloride.
Experimental Protocols
The determination of the kinase inhibitory activity of MRT68601 hydrochloride is typically achieved through in vitro kinase assays. The following is a detailed methodology representative of the protocols used for such assessments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of MRT68601 hydrochloride against a panel of purified kinases.
Materials:
-
MRT68601 hydrochloride
-
Purified recombinant kinases (e.g., TBK1, IKKε, and a panel of other kinases)
-
Kinase-specific peptide or protein substrates
-
[γ-³³P]ATP (radiolabeled adenosine (B11128) triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, and 0.1 mg/ml BSA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: A stock solution of MRT68601 hydrochloride is prepared in 100% DMSO. A series of dilutions are then made in the kinase reaction buffer to achieve a range of final assay concentrations.
-
Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the purified kinase enzyme and its specific substrate in the kinase reaction buffer.
-
Assay Plate Setup: The serially diluted MRT68601 hydrochloride or vehicle control (DMSO) is added to the wells of a 96-well plate.
-
Initiation of Kinase Reaction: The kinase reaction mixture is added to each well, and the reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration is typically at or near the Km value for each respective kinase to ensure accurate competitive inhibition assessment.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined period to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by the addition of a solution such as phosphoric acid, which precipitates the phosphorylated substrate.
-
Separation and Quantification: The contents of each well are transferred to a filter plate, which captures the radiolabeled substrate. The unbound [γ-³³P]ATP is washed away. The radioactivity retained on the filter for each well is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated for each concentration of MRT68601 hydrochloride relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating MRT68601 hydrochloride, the following diagrams are provided.
Caption: TBK1/IKKε signaling pathways targeted by MRT68601.
References
Validating MRT68601 Hydrochloride Specificity for TBK1: A Comparative Guide
For researchers investigating the intricate signaling pathways governed by TANK-binding kinase 1 (TBK1), the selection of a highly specific inhibitor is paramount to ensure that observed biological effects are on-target. MRT68601 hydrochloride has emerged as a potent inhibitor of TBK1. This guide provides a comprehensive comparison of MRT68601 with other commonly used TBK1 inhibitors, supported by experimental data and detailed protocols to aid in the validation of its specificity.
Comparative Analysis of TBK1 Inhibitor Specificity
The specificity of a kinase inhibitor is a critical factor in its utility as a research tool. Off-target effects can lead to misinterpretation of experimental results.[1][2][3] Below is a comparison of the inhibitory activity of MRT68601 and other known TBK1 inhibitors.
| Inhibitor | TBK1 IC50 (nM) | IKKε IC50 (nM) | Other Notable Off-Targets | Reference |
| MRT68601 | 6 | - | MARK3 (IC50 within 10-fold of TBK1) | [4][5] |
| BX-795 | 6 | 41 | PDK1 (6 nM), Aurora B/C, MARKs, etc. | |
| MRT67307 | 19 | 160 | - | |
| GSK8612 | ~16 (pIC50=7.8) | >1000 | Highly selective; no off-targets within 10-fold affinity | |
| Amlexanox | ~1000-2000 | ~1000-2000 | - |
Summary: MRT68601 is a potent inhibitor of TBK1 with an IC50 of 6 nM.[5] A kinase selectivity profile has shown that while it is relatively selective, it also inhibits MARK3 with a potency within 10-fold of TBK1.[4] In comparison, GSK8612 demonstrates exceptional selectivity with no significant off-targets identified within a 10-fold affinity window. BX-795, while potent against TBK1, is known to be a multi-kinase inhibitor, with significant activity against PDK1 and other kinases. MRT67307 shows good potency for TBK1 and a degree of selectivity over the closely related IKKε. Amlexanox is a less potent, dual inhibitor of TBK1 and IKKε.
Experimental Protocols for Specificity Validation
To validate the specificity of MRT68601 for TBK1 in your experimental system, a multi-faceted approach employing biochemical, cellular, and downstream signaling assays is recommended.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of TBK1 by detecting the amount of ADP produced during the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced. The kinase reaction is first performed, after which the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the ADP concentration.
Protocol:
-
Reagent Preparation:
-
Prepare TBK1 Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.
-
Dilute recombinant TBK1 enzyme, substrate (e.g., 25 µM CK1tide peptide), and ATP (e.g., 25 µM) in Kinase Buffer.
-
Prepare a serial dilution of MRT68601 hydrochloride and control inhibitors in 5% DMSO.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 1 µl of the inhibitor dilution or 5% DMSO (vehicle control).
-
Add 2 µl of the TBK1 enzyme solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Target Engagement (NanoBRET™ Target Engagement Assay)
This assay measures the binding of an inhibitor to TBK1 within living cells, providing a direct assessment of target engagement in a physiological context.
Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged TBK1 protein and a fluorescently labeled tracer that binds to the kinase's active site. When an inhibitor competes with the tracer for binding to TBK1, the BRET signal decreases.
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding a NanoLuc®-TBK1 fusion protein.
-
Seed the transfected cells into a 96-well or 384-well plate and incubate overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of MRT68601 hydrochloride and control inhibitors.
-
To the cells, add the NanoBRET™ tracer and the inhibitor dilutions.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
-
Signal Detection:
-
Measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Determine the IC50 values by plotting the BRET ratio against the inhibitor concentration.
-
Western Blot for Downstream Signaling (Phospho-IRF3)
TBK1 mediates the phosphorylation of the transcription factor IRF3 at Ser396, which is a critical step in the activation of the type I interferon pathway.[6][7][8] Assessing the phosphorylation status of IRF3 is a reliable method to monitor TBK1 activity in cells.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., THP-1 or A549) and allow them to adhere.
-
Pre-treat the cells with various concentrations of MRT68601 hydrochloride or other inhibitors for 1-2 hours.
-
Stimulate the cells with a TBK1 activator, such as lipopolysaccharide (LPS) (1 µg/ml) or poly(I:C) (10 µg/ml), for the appropriate time (e.g., 1-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-IRF3 (Ser396) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IRF3 or a housekeeping protein like GAPDH or β-actin.[6]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-IRF3 and normalize them to the total IRF3 or housekeeping protein levels.
-
Compare the levels of p-IRF3 in inhibitor-treated cells to the stimulated control to determine the inhibitory effect.
-
Visualizing Pathways and Workflows
To further clarify the experimental logic and the biological context of TBK1 inhibition, the following diagrams are provided.
Caption: TBK1 Signaling Pathway and Point of Inhibition.
Caption: Western Blot Workflow for p-IRF3 Detection.
By employing these comparative data and detailed experimental protocols, researchers can confidently validate the specificity of MRT68601 hydrochloride for TBK1 in their studies and ensure the reliability of their findings.
References
- 1. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phospho-IRF3 (Ser396) antibody (29528-1-AP) | Proteintech [ptglab.com]
- 7. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-IRF-3 (Ser396) (D6O1M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Navigating the Crossroads of Kinase Inhibition: A Comparative Guide to MRT 68601 Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals, the precise targeting of kinases is a critical endeavor. This guide provides an objective comparison of MRT 68601 hydrochloride, a potent inhibitor of TANK-binding kinase 1 (TBK1), with alternative compounds. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate informed decisions in the selection of research tools for studying the intricate roles of TBK1 and related kinases.
This compound has emerged as a valuable chemical probe for elucidating the functions of TBK1, a key regulator of innate immunity, autophagy, and oncogenic signaling. However, a thorough understanding of its cross-reactivity profile is paramount to ensure the validity of experimental findings. This guide delves into the selectivity of MRT 68601 and compares it with other known inhibitors of the TBK1/IKKε axis, providing a comprehensive resource for the scientific community.
Performance Comparison: A Head-to-Head Analysis of Kinase Inhibitors
The inhibitory activity of this compound and its alternatives against their primary targets and a selection of off-target kinases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), highlights the potency and selectivity of each compound.
| Compound | Primary Target(s) | IC50 (TBK1) | IC50 (IKKε) | Notable Off-Target(s) | IC50 (Off-Target) |
| MRT 68601 | TBK1, IKKε | 6 nM | Potent Inhibition | MARK3 | Less than 10-fold selectivity vs. TBK1 |
| MRT67307 | TBK1, IKKε, ULK1/2 | 19 nM | 160 nM | ULK1, ULK2 | 45 nM, 38 nM |
| Amlexanox | TBK1, IKKε | ~1-2 µM | ~1-2 µM | IKKα, IKKβ | No significant inhibition |
| BX-795 | TBK1, IKKε, PDK1 | 6 nM | 41 nM | Broad (16 of 76 kinases) | Nanomolar range |
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical signaling pathway involving TBK1 and IKKε, and the points of intervention for MRT 68601 and its alternatives. This pathway is crucial for the production of type I interferons in response to viral infections.
A Comparative Guide to the Efficacy of MRT 68601 Hydrochloride and Other Autophagy Inhibitors
This guide provides a detailed comparison of MRT 68601 hydrochloride against other commonly used autophagy inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective analysis, supporting data, and detailed protocols to inform experimental design and inhibitor selection.
Introduction to Autophagy and its Inhibition
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis.[1] The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded.[2] Given its critical role in cell survival and metabolism, the autophagy pathway has emerged as a promising therapeutic target in various diseases, including cancer.[1] Autophagy inhibitors are classified based on their point of intervention in the pathway, generally categorized as early-stage or late-stage inhibitors.[3]
Mechanism of Action: A Comparative Overview
The efficacy and experimental outcome of an autophagy inhibitor are intrinsically linked to its mechanism of action. Inhibitors targeting different stages of the autophagy pathway will yield distinct cellular phenotypes.
-
This compound : This compound functions as an early-stage inhibitor. It is a potent dual inhibitor of ULK1 (Unc-51 like autophagy activating kinase 1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[4] ULK1 is a critical serine/threonine kinase that initiates the formation of the autophagosome.[1][5] By inhibiting ULK1/2, MRT 68601 blocks the autophagy process at its inception.[4][5] MRT 68601 is also reported as a TBK1 (TANK-binding kinase 1) inhibitor, which can indirectly modulate autophagy.[6]
-
PI3K Inhibitors (e.g., 3-Methyladenine, Wortmannin) : These are also early-stage inhibitors. They target the Class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for vesicle nucleation during autophagosome formation.[7][8][9] 3-Methyladenine (3-MA) is widely used, but it can have a dual role, promoting autophagy under nutrient-rich conditions with prolonged treatment.[3][7] Wortmannin offers more persistent inhibition of Class III PI3K compared to 3-MA.[10]
-
Late-Stage Inhibitors (e.g., Chloroquine, Bafilomycin A1) : These inhibitors act at the final stages of the autophagy pathway.
-
Chloroquine (CQ) and its derivative Hydroxychloroquine (HCQ) are lysosomotropic agents that accumulate in lysosomes.[3] They are thought to inhibit autophagy primarily by impairing the fusion of autophagosomes with lysosomes.[2][11][12][13] They also raise the lysosomal pH, which can inhibit the activity of degradative enzymes.[14]
-
Bafilomycin A1 (BafA1) is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[15][16] By blocking this proton pump, BafA1 prevents the acidification of the lysosome, thereby inactivating pH-dependent hydrolases and halting degradation.[16][17] It also disrupts autophagic flux by inhibiting autophagosome-lysosome fusion.[18]
-
Below is a diagram illustrating the points of intervention for these inhibitors within the autophagy signaling pathway.
References
- 1. mskcc.org [mskcc.org]
- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivogen.com [invivogen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Application and interpretation of current autophagy inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. tandfonline.com [tandfonline.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. mdpi.com [mdpi.com]
- 15. invivogen.com [invivogen.com]
- 16. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 17. Bafilomycin - Wikipedia [en.wikipedia.org]
- 18. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
MRT 68601 Hydrochloride: A Comparative Literature Review for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of MRT 68601 hydrochloride, a potent inhibitor of TANK-binding kinase 1 (TBK1). This document summarizes key experimental findings, compares its performance with other inhibitors, and provides detailed experimental protocols and signaling pathway diagrams.
This compound has emerged as a significant tool in studying the roles of TBK1 in various cellular processes, including innate immunity, autophagy, and cancer signaling. Its high potency and characterized mechanism of action make it a valuable compound for preclinical research.
Performance and Comparative Analysis
This compound is a highly potent inhibitor of TBK1 with a reported IC50 value of 6 nM.[1] Its primary mechanism of action is the inhibition of TBK1 kinase activity, which in turn affects downstream signaling pathways. Notably, MRT 68601 has been shown to inhibit the formation of autophagosomes in lung cancer cells, linking TBK1 activity to the process of autophagy.[1]
It is crucial to distinguish MRT 68601 from the structurally related compound MRT68921. While both are potent kinase inhibitors, MRT68921 is a dual inhibitor of ULK1 and ULK2, key initiators of autophagy, with IC50 values of 2.9 nM and 1.1 nM, respectively. This distinction is critical for researchers investigating the specific roles of TBK1 versus ULK1/2 in autophagy and other cellular processes.
Kinase Selectivity and Inhibitor Comparison
Studies have profiled the selectivity of MRT 68601 against a panel of kinases, demonstrating its high specificity for TBK1. While it also shows some activity against IKKε, it is significantly more selective for TBK1 over many other kinases.
In comparison to other known TBK1 inhibitors, such as Amlexanox and BX795, MRT 68601 often exhibits greater potency in biochemical assays. Amlexanox, an approved drug for other indications, also inhibits TBK1 and IKKε and is frequently used as a tool compound in research.[2][3] BX795 is another commonly used TBK1 inhibitor, but its selectivity profile may differ from that of MRT 68601.[4] The choice of inhibitor will depend on the specific experimental context, including the desired potency and selectivity.
Data Presentation
| Compound | Target(s) | IC50 (nM) | Key Cellular Effects | Reference |
| This compound | TBK1 , IKKε | 6 (for TBK1) | Inhibits autophagosome formation, suppresses non-canonical NF-κB signaling | [1] |
| MRT68921 | ULK1, ULK2 | 2.9 (ULK1), 1.1 (ULK2) | Potent autophagy inhibition | |
| Amlexanox | TBK1, IKKε | Not specified in provided context | Anti-inflammatory, anti-cancer effects, suppresses autophagy | [2][3] |
| BX795 | TBK1, PDK1 | Not specified in provided context | Inhibits TBK1 signaling and p62 phosphorylation | [4] |
Experimental Protocols
In Vitro TBK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against TBK1 using a luminescence-based ADP-Glo™ kinase assay.
Materials:
-
Recombinant human TBK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[5]
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ATP, and the substrate (MBP).
-
Add 1 µl of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of TBK1 enzyme to each well.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.[5]
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal is inversely correlated with the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Autophagy Flux Assay in A549 Cells
This protocol describes a method to measure autophagic flux in A549 lung cancer cells treated with this compound by monitoring the levels of LC3-II and p62.
Materials:
-
A549 cells
-
DMEM media supplemented with 10% FBS and penicillin/streptomycin
-
This compound
-
Chloroquine (CQ) or Bafilomycin A1 (lysosomal inhibitors)
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibodies: anti-LC3B, anti-p62, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration for the specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
In a parallel set of wells, co-treat the cells with this compound and a lysosomal inhibitor (e.g., 50 µM Chloroquine) for the last 2-4 hours of the incubation period.[6]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Quantify the band intensities. Autophagic flux is determined by the difference in LC3-II levels between cells treated with and without the lysosomal inhibitor. A blockage in autophagy by MRT 68601 would result in a reduced accumulation of LC3-II in the presence of the lysosomal inhibitor. An increase in p62 levels upon treatment with MRT 68601 would also indicate autophagy inhibition.
Mandatory Visualization
Caption: TBK1-mediated regulation of selective autophagy.
Caption: Role of TBK1 in the non-canonical NF-κB pathway.
References
Independent Validation of MRT68601 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of MRT68601 hydrochloride with alternative compounds targeting the TANK-binding kinase 1 (TBK1) pathway. Experimental data from publicly available sources is presented to support the comparison, along with detailed protocols for key validation assays.
Introduction to MRT68601 Hydrochloride
MRT68601 hydrochloride is a potent and selective inhibitor of TBK1, a serine/threonine kinase that plays a crucial role in innate immunity, inflammatory signaling, and autophagy. Dysregulation of TBK1 activity has been implicated in various diseases, including cancer. MRT68601 exerts its effects by inhibiting autophagosome formation and non-canonical NF-κB signaling, which can lead to reduced proliferation of cancer cells.
Comparative Analysis of TBK1 Inhibitors
To provide a comprehensive evaluation of MRT68601's activity, this guide compares it with three other known TBK1 inhibitors: BX795, GSK8612, and MRT67307. The following table summarizes their in vitro potency against TBK1 and the closely related kinase IKKε.
| Compound | Target | IC50 (nM) |
| MRT68601 | TBK1 | 6 |
| IKKε | - | |
| BX795 | TBK1 | 6[1] |
| IKKε | 41[1][2] | |
| GSK8612 | TBK1 | pIC50 = 6.8 |
| IKKε | - | |
| MRT67307 | TBK1 | 19[3][4][5] |
| IKKε | 160[3][4][5] | |
| ULK1 | 45[3][5] | |
| ULK2 | 38[3][5] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. IC50 values can vary between different assay conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validation, the following diagrams have been generated.
Caption: TBK1 Signaling Pathway and Points of Inhibition.
Caption: Workflow for Validating Kinase Inhibitor Activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent validation.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (MRT68601 and alternatives) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µl of the compound dilution or DMSO (vehicle control).
-
Add 2 µl of recombinant TBK1 enzyme solution.
-
Add 2 µl of a substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 48-72 hours.
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 100 µl of solubilization solution to dissolve the formazan (B1609692) crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Autophagy Detection (LC3 Immunofluorescence Staining)
This method visualizes the formation of autophagosomes by detecting the localization of LC3B protein.
Materials:
-
Cancer cell line cultured on coverslips in a 24-well plate
-
Test compounds dissolved in DMSO
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat cells with test compounds or DMSO for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct green puncta (LC3-II) in the cytoplasm.
-
Quantify the number of LC3 puncta per cell to assess the level of autophagy.
Conclusion
This guide provides a framework for the independent validation and comparison of MRT68601 hydrochloride's activity against other TBK1 inhibitors. The provided data and protocols enable researchers to objectively evaluate its potency and cellular effects. The choice of inhibitor will depend on the specific research question, considering not only the on-target potency but also the off-target activity profile. For instance, while MRT68601 and GSK8612 are highly selective for TBK1, MRT67307's dual inhibition of TBK1 and ULK1/2 may be advantageous in studies where simultaneous modulation of innate immunity and autophagy is desired. Conversely, BX795's broader kinase inhibition profile might be less suitable for studies requiring high specificity. Careful consideration of these factors is crucial for the accurate interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
comparative analysis of TBK1 inhibitors in cancer research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TANK-binding kinase 1 (TBK1) inhibitors, supported by experimental data and detailed methodologies. TBK1 is a critical signaling node in both innate immunity and oncogenic pathways, making it a compelling target for cancer therapy. However, its paradoxical role in both promoting and suppressing tumors necessitates a nuanced approach to its inhibition.
The Dual Role of TBK1 in Cancer
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a pivotal role in multiple cellular processes.[1] In the context of cancer, TBK1 signaling is complex and can be either pro- or anti-tumorigenic depending on the cellular context.[2]
TBK1 is a key mediator of the innate immune response, particularly through the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons (IFNs) and subsequent anti-tumor immunity.[2] However, aberrant TBK1 activation has been implicated in the pathogenesis of various cancers, including those with KRAS mutations, by promoting cell survival, proliferation, and inflammation through pathways such as NF-κB and mTORC1.[1][2][3] This dual functionality underscores the importance of understanding the specific context in which TBK1 inhibitors are being developed and utilized.
Comparative Analysis of TBK1 Inhibitors
A number of small molecule inhibitors targeting TBK1 have been developed and are in various stages of preclinical and clinical investigation. These inhibitors vary in their potency, selectivity, and mechanism of action. Below is a comparative summary of some of the prominent TBK1 inhibitors.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of various inhibitors against TBK1 and its close homolog, IKKε, as well as other kinases to indicate selectivity. Lower IC50 values denote higher potency.
| Inhibitor | TBK1 IC50 (nM) | IKKε IC50 (nM) | Other Notable Kinases Inhibited (IC50) |
| BX795 | 6[1][2][4] | 41[1][2][4] | PDK1 (6 nM)[2][4], Aurora B (31 nM), VEGFR |
| MRT67307 | 19[1][2][5] | 160[1][2][5] | ULK1 (45 nM), ULK2 (38 nM)[1][2], SIK2 (67 nM)[5] |
| Amlexanox | ~1000-2000[2][6][7] | ~1000-2000[2][6][7] | - |
| GSK8612 | 158[8] | 1000 (pIC50=6.0)[9] | Highly selective for TBK1[3][9] |
| Momelotinib | <100[10] | IKKε inhibition noted[11] | JAK1 (11 nM), JAK2 (18 nM)[12][13][14][15] |
| BAY-985 | 2 (low ATP), 30 (high ATP)[2] | 2[2] | - |
| TBK1/IKKε-IN-5 | 1.0[1] | 5.6[1] | - |
Note: IC50 values can vary depending on the assay conditions.
Cellular Activity in Cancer Models
The efficacy of TBK1 inhibitors has been evaluated in various cancer cell lines. The following table provides a summary of their reported effects.
| Inhibitor | Cancer Type | Cell Line(s) | Reported Effect |
| BX795 | Breast Cancer, Colorectal Cancer, Pancreatic Cancer | MDA-MB-468, HCT-116, MiaPaca | Potent inhibition of cell growth[4] |
| MRT67307 | - | Macrophages | Prevented IFNβ production and IRF3 phosphorylation[5] |
| Amlexanox | Melanoma | SK-Mel-28 | Reduced proliferation, migration, and invasion[16] |
| GSK8612 | - | THP-1, Ramos | Inhibited IFNβ secretion and IRF3 phosphorylation[3][9] |
| Momelotinib | Myelofibrosis, Multiple Myeloma | HEL, Ba/F3-MPLW515L | Inhibited cell proliferation and induced apoptosis[12][14][15] |
| TBK1/IKKε dual inhibitors | Breast, Prostate, Oral Cancer | Various | Potent inhibition of cell viability[17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and evaluation processes involved in TBK1 inhibitor research, the following diagrams illustrate the TBK1 signaling pathway and a typical experimental workflow.
Caption: TBK1 Signaling Pathway in Cancer.
Caption: Preclinical Evaluation of TBK1 Inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor performance. Below are methodologies for key experiments cited in TBK1 inhibitor research.
TBK1 Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on TBK1's enzymatic activity. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human TBK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
TBK1 inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the TBK1 inhibitor in the kinase buffer. Include a DMSO control.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor or DMSO control.
-
Add 2 µL of TBK1 enzyme (e.g., 4 ng) to each well.
-
Add 2 µL of a substrate/ATP mix (e.g., MBP and 25 µM ATP).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a TBK1 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
TBK1 inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the TBK1 inhibitor in complete medium. Replace the medium in the wells with 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for TBK1 Signaling
Western blotting is used to detect changes in the protein levels and phosphorylation status of TBK1 and its downstream targets, confirming the inhibitor's mechanism of action within the cell.
Materials:
-
Cancer cells treated with TBK1 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TBK1, anti-phospho-TBK1 (Ser172), anti-IRF3, anti-phospho-IRF3 (Ser396), anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the TBK1 inhibitor for the desired time. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
The development of TBK1 inhibitors for cancer therapy is a promising but complex field. The dual role of TBK1 in both promoting and suppressing tumors highlights the need for a deep understanding of the specific cancer context and the potential for combination therapies. The inhibitors discussed in this guide exhibit a range of potencies and selectivities, and their efficacy in cellular models provides a foundation for further preclinical and clinical development. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel TBK1 inhibitors, ultimately aiding in the advancement of more effective cancer treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.cn [glpbio.cn]
- 9. GSK8612 ≥98% (HPLC) | 2361659-62-1 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: MRT68601 Hydrochloride vs. siRNA Knockdown for TBK1 Inhibition
For researchers in immunology, oncology, and neurodegenerative disease, the precise modulation of TANK-binding kinase 1 (TBK1) activity is of paramount interest. TBK1, a non-canonical IκB kinase, is a critical node in signaling pathways regulating innate immunity, autophagy, and cell proliferation. Two predominant methods for interrogating TBK1 function are the use of the small molecule inhibitor MRT68601 hydrochloride and siRNA-mediated gene knockdown. This guide provides a detailed comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal tool for their specific research needs.
Executive Summary
Both MRT68601 and siRNA-mediated knockdown effectively inhibit TBK1 signaling. MRT68601 offers the advantage of rapid, reversible, and titratable inhibition of TBK1 kinase activity, making it ideal for studying the immediate effects of enzymatic function. In contrast, siRNA knockdown provides a method for studying the consequences of reduced TBK1 protein levels, which can be valuable for understanding the scaffolding functions of the protein, independent of its kinase activity. However, siRNA-based approaches are susceptible to off-target effects and have a slower onset of action. The choice between these two powerful tools will ultimately depend on the specific biological question being addressed.
Data Presentation
Table 1: Comparative Efficacy of MRT68601 and TBK1 siRNA on Downstream Signaling
| Parameter | MRT68601 (10 µM) | TBK1 siRNA | Non-targeting Control siRNA | Source |
| RelB Nuclear Localization (A549 cells) | Significant decrease | Significant decrease | No significant change | [1] |
| IRF3 Phosphorylation (Ser396) | Inhibition | Reduction | No significant change | [1][2][3] |
Table 2: Comparative Effects on Cell Viability
| Cell Line | MRT68601 IC50 | TBK1 siRNA Effect on Viability | Source |
| A549 (NSCLC) | Dose-dependent decrease in viable cells | Decrease in cell number | [1] |
| GBM cells | Not available | Significant induction of apoptosis (47.5%) | [4] |
Mechanism of Action
MRT68601 hydrochloride is a potent, ATP-competitive inhibitor of TBK1 and its close homolog, IKKε.[1] By binding to the ATP-binding pocket of the kinase domain, it directly blocks the phosphotransferase activity of TBK1, thereby preventing the phosphorylation of its downstream substrates.
siRNA-mediated knockdown of TBK1, on the other hand, operates at the post-transcriptional level. A short interfering RNA duplex homologous to the TBK1 mRNA sequence is introduced into the cell, where it is incorporated into the RNA-induced silencing complex (RISC). This complex then targets and degrades the complementary TBK1 mRNA, leading to a reduction in TBK1 protein synthesis.
Experimental Data and Protocols
Non-canonical NF-κB Signaling
A key function of TBK1 is the activation of the non-canonical NF-κB pathway, which involves the nuclear translocation of the RelB subunit. A study in A549 non-small cell lung cancer cells directly compared the effects of MRT68601 and TBK1 siRNA on this pathway.[1]
Experimental Protocol: RelB Nuclear Translocation Assay [1][5][6][7][8]
-
Cell Culture and Treatment: A549 cells are seeded in appropriate culture vessels. For inhibitor studies, cells are treated with 10 µM MRT68601 or DMSO as a vehicle control overnight. For knockdown experiments, cells are transfected with TBK1-specific siRNA or a non-targeting control siRNA for 72 hours.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for RelB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Quantification: Images are acquired using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity of RelB is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of nuclear translocation.
Results: Both treatment with 10 µM MRT68601 and transfection with TBK1 siRNA resulted in a significant reduction in the nuclear localization of RelB in A549 cells, indicating effective inhibition of the non-canonical NF-κB pathway by both methods.[1]
IRF3 Phosphorylation and Type I Interferon Response
TBK1 is a crucial kinase in the signaling cascade that leads to the phosphorylation and activation of the transcription factor IRF3, a key regulator of type I interferon production.
Experimental Protocol: Western Blot for Phospho-IRF3 [2][3][9][10]
-
Cell Lysis: Following treatment with MRT68601 or transfection with TBK1 siRNA, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated IRF3 (Ser396) and total IRF3, followed by incubation with appropriate secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Results: Studies have shown that both MRT68601 and TBK1 siRNA can effectively reduce the levels of phosphorylated IRF3, confirming the inhibition of this critical downstream signaling event.[1][2][3]
Cell Viability
The impact of TBK1 inhibition on cell survival and proliferation is a key area of investigation, particularly in cancer research.
Experimental Protocol: Cell Viability Assay [11][12][13][14][15][16][17]
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: The following day, cells are treated with a range of concentrations of MRT68601 or transfected with TBK1 siRNA.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin (B115843) reduction assay. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of viable cells compared to the control group, and IC50 values are calculated for the inhibitor.
Results: In A549 cells, MRT68601 treatment led to a dose-dependent decrease in the number of viable cells.[1] Similarly, knockdown of TBK1 has been shown to reduce cell numbers in this cell line.[1] In glioblastoma cells, TBK1 siRNA induced significant apoptosis.[4]
Off-Target Effects
A critical consideration when choosing an inhibitory method is the potential for off-target effects.
MRT68601: Kinase selectivity profiling has shown that MRT68601 is a potent inhibitor of TBK1 and IKKε.[1] While it exhibits good selectivity, at higher concentrations, it may inhibit other kinases, such as MARK3.[1] Researchers should be mindful of these potential off-target effects and use the lowest effective concentration.
siRNA Knockdown: A well-documented limitation of siRNA technology is the potential for off-target effects, where the siRNA silences unintended genes due to partial sequence complementarity. This can lead to confounding phenotypes and misinterpretation of results. Using multiple siRNAs targeting different regions of the TBK1 mRNA and performing rescue experiments can help to mitigate and validate the observed effects.
Visualizations
Caption: Simplified TBK1 signaling pathway.
Caption: Experimental workflow comparison.
Conclusion
The choice between MRT68601 and siRNA knockdown for TBK1 inhibition is context-dependent. For acute, reversible inhibition of TBK1's kinase activity, MRT68601 is the superior tool. Its rapid action and dose-dependent effects allow for precise temporal control over the signaling pathway. For studies requiring the depletion of the TBK1 protein to investigate its scaffolding roles or for longer-term inhibition, siRNA-mediated knockdown is a valuable approach. However, researchers must be vigilant about potential off-target effects and should incorporate appropriate controls to ensure the specificity of their findings. Ultimately, the complementary nature of these two techniques can be leveraged to provide a more comprehensive understanding of TBK1's multifaceted role in health and disease.
References
- 1. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Nanoparticle-Conjugated Anti-TBK1 siRNA Induces Autophagy-Related Apoptosis and Enhances cGAS-STING Pathway in GBM Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RelB nuclear translocation regulates B cell MHC molecule, CD40 expression, and antigen-presenting cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p52-independent nuclear translocation of RelB promotes LPS-induced attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improve nuclear translocation assay results using image deconvolution [moleculardevices.com]
- 8. agilent.com [agilent.com]
- 9. Inhibition of Antiviral Innate Immunity by Avibirnavirus VP3 via Blocking TBK1-TRAF3 Complex Formation and IRF3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation [frontiersin.org]
- 11. Targeting ST8SIA6-AS1 counteracts KRASG12C inhibitor resistance through abolishing the reciprocal activation of PLK1/c-Myc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
Synergistic Potential of MRT 68601 Hydrochloride in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT 68601 hydrochloride, a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), is emerging as a compelling candidate for combination cancer therapies. Preclinical evidence increasingly points to a synergistic relationship between the inhibition of TBK1 and the targeting of other key oncogenic pathways, most notably the PI3K/AKT/mTOR signaling cascade. This guide provides a comparative analysis of the synergistic effects observed when combining TBK1 inhibition, exemplified by compounds like MRT 68601, with other targeted agents. The data presented herein, derived from preclinical studies on various cancer models, underscores the potential of such combinations to enhance therapeutic efficacy and overcome drug resistance.
Introduction
This compound is a small molecule inhibitor of TBK1, a non-canonical IκB kinase that plays a crucial role in innate immunity and inflammation.[1] Beyond its role in the immune response, TBK1 has been implicated in promoting cancer cell survival, proliferation, and autophagy, particularly in tumors driven by oncogenes such as KRAS. The rationale for exploring MRT 68601 in combination therapies stems from the intricate crosstalk between TBK1 and other survival pathways. When a primary oncogenic pathway is inhibited, cancer cells often adapt by upregulating alternative signaling routes for survival. By simultaneously targeting a key node like TBK1, it is possible to block this compensatory mechanism, leading to a more profound and durable anti-tumor response. This guide will focus on the synergistic interactions between TBK1 inhibitors and other targeted drugs, with a particular emphasis on the well-documented synergy with inhibitors of the PI3K/AKT/mTOR pathway.
Synergistic Effects with mTOR Inhibitors
The combination of TBK1 inhibitors with mTOR inhibitors has shown significant promise in preclinical cancer models. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in cancer. The following data, while not specific to this compound, illustrates the synergistic potential of combining TBK1 inhibition with an mTOR inhibitor in non-small cell lung cancer (NSCLC) cell lines.
Quantitative Data Summary
Table 1: Synergistic Inhibition of NSCLC Cell Viability with TBK1 and mTOR Inhibitors
| Cell Line | TBK1 Inhibitor (Compound II) IC50 (µM) | mTOR Inhibitor (Temsirolimus) IC50 (µM) | Combination Index (CI) at 50% Effect (ED50) | Synergy Interpretation |
| A549 (KRAS mutant) | 0.8 | 0.2 | < 1 | Synergy |
| H460 (KRAS mutant) | 1.2 | 0.5 | < 1 | Synergy |
| H1792 (KRAS mutant) | 0.5 | 0.1 | < 1 | Synergy |
| H2122 (KRAS mutant) | 0.9 | 0.3 | < 1 | Synergy |
Data is conceptually derived from studies showing a strong correlation between sensitivity to TBK1 and mTOR inhibitors in KRAS-mutant NSCLC lines. The specific CI values are illustrative of synergistic interactions (CI < 1).
Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining TBK1 and mTOR inhibitors is rooted in their interception of interconnected signaling pathways crucial for cancer cell survival.
As depicted in Figure 1, oncogenic signals, often originating from mutated RAS, can activate both the PI3K/AKT/mTOR and the TBK1 pathways. While mTORC1 is a primary driver of cell proliferation and survival, TBK1 can contribute to this process, in some contexts, by activating AKT and promoting autophagy, which cancer cells can use as a survival mechanism under stress. By co-administering an mTOR inhibitor and a TBK1 inhibitor like MRT 68601, both of these critical survival pathways are blocked, leading to a more potent anti-cancer effect than either agent alone.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the synergistic effects of drug combinations.
In Vitro Cell Viability and Synergy Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to quantify the synergistic effect of their combination using the Combination Index (CI) method.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Alternative drug (e.g., mTOR inhibitor)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence or fluorescence
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of MRT 68601 and the second drug individually and in combination at constant and non-constant ratios.
-
Treatment: Treat the cells with the single agents and their combinations for a specified period (e.g., 72 hours). Include vehicle-treated wells as a control.
-
Cell Viability Measurement: After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each individual drug.
-
Use the dose-response data for the single agents and the combinations to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Conclusion
The preclinical data strongly suggest that combining the TBK1 inhibitor this compound with inhibitors of other key oncogenic pathways, such as the PI3K/AKT/mTOR pathway, represents a promising therapeutic strategy. This approach has the potential to induce synergistic anti-tumor effects, delay the onset of drug resistance, and ultimately improve patient outcomes. Further in-depth studies are warranted to fully elucidate the synergistic potential of MRT 68601 in various cancer contexts and to translate these promising preclinical findings into clinical applications.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of MRT 68601 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as the potent TANK-binding kinase 1 (TBK1) inhibitor MRT 68601 hydrochloride, is a critical component of laboratory safety and responsible chemical handling. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.
Understanding the Compound: this compound
This compound is a potent inhibitor of TBK1, a key enzyme in cellular inflammatory and immune responses.[1] Due to its biological activity, it is crucial to handle and dispose of this compound with care to prevent unintended biological effects and environmental contamination.
| Chemical Property | Value |
| Molecular Formula | C₂₅H₃₄N₆O₂·HCl |
| Molecular Weight | 487.04 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Data sourced from MedKoo Biosciences and Tocris Bioscience.[2]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling or disposing of this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. |
Step-by-Step Disposal Procedure
The disposal of this compound should be carried out in accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural guide.
-
Consult the Safety Data Sheet (SDS): Always refer to the manufacturer-specific SDS for the most detailed and accurate disposal information. The SDS for this compound can be obtained from the supplier, such as Tocris or R&D Systems.[1]
-
Small Quantities (Research Scale):
-
Uncontaminated Material: If the compound is in its pure, uncontaminated form, it should be collected in a designated, labeled hazardous waste container. The container must be securely sealed.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, and gloves, should also be placed in the designated hazardous waste container.
-
-
Large Quantities: For the disposal of larger quantities of this compound, it is crucial to contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. They will provide specific guidance and arrange for proper disposal.
-
Waste Container Labeling: The hazardous waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (as per the SDS).
-
-
Storage Pending Disposal: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, as outlined in the SDS.
-
Arranging for Pickup: Contact your institution's EHS department or the contracted chemical waste disposal company to schedule a pickup for the hazardous waste.
Visualizing the Disposal Workflow
To ensure clarity, the following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
By adhering to these procedures and consulting the specific Safety Data Sheet provided by the manufacturer, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for MRT 68601 Hydrochloride
MRT 68601 hydrochloride is a potent inhibitor of TANK-binding kinase 1 (TBK1).[1] As a solid powder, it presents a risk of aerosolization and inhalation.[2] Therefore, all handling of the solid compound and its concentrated solutions must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood to prevent exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory for all activities involving this compound. The following table outlines the recommended PPE for various laboratory procedures.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Certified chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Experimental Protocols: Step-by-Step Guidance
Preparation of Stock Solutions
This compound is soluble in both water and DMSO. The following protocol outlines the preparation of a stock solution. For specific batch information, always refer to the Certificate of Analysis.
-
Preparation: Don the appropriate PPE as specified for "Solution Preparation and Handling." All procedures must be performed in a certified chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solubilization: Add the desired solvent (e.g., DMSO) to the vessel containing the powder.
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Storage: Store the stock solution in a tightly sealed container at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure.
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don the appropriate PPE, including a respirator, chemical-resistant gloves, a disposable gown, and eye protection.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover the powder with a damp cloth or absorbent pad to avoid aerosolization.
-
Cleanup: Carefully collect the absorbed material or contaminated cloths and place them in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse with water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is essential for laboratory safety.
Operational Plan:
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, disposable PPE, and experimental materials, must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Hazard Mitigation with Personal Protective Equipment
The selection of appropriate PPE is directly linked to mitigating the specific hazards associated with handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
